4-methyl-N-(2-methylpropyl)benzamide
Description
Properties
IUPAC Name |
4-methyl-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(2)8-13-12(14)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJSUIGBFVLACJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357607 | |
| Record name | 4-methyl-N-(2-methylpropyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88358-24-1 | |
| Record name | 4-methyl-N-(2-methylpropyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
In Vitro Mechanism of Action of 4-methyl-N-(2-methylpropyl)benzamide: A Technical Guide to T1R Receptor Modulation
Executive Summary
In the landscape of sensory pharmacology and synthetic flavor modulation, 4-methyl-N-(2-methylpropyl)benzamide (also known as N-isobutyl-p-toluamide) represents a critical class of synthetic N-alkyl benzamides. While structurally simple, this compound demonstrates highly specific in vitro activity as a modulator of Class C G-protein-coupled receptors (GPCRs)—specifically the T1R1/T1R3 (umami) and T1R2/T1R3 (sweet) heterodimers[1].
This whitepaper provides a comprehensive, field-proven framework for understanding the allosteric mechanism of this compound and details the self-validating in vitro methodologies required to quantify its pharmacological efficacy.
Molecular Target & Allosteric Mechanism
The T1R family of taste receptors are obligate heterodimers characterized by a massive extracellular Venus Flytrap Domain (VFT), a cysteine-rich domain, and a 7-transmembrane domain (TMD). Natural orthosteric ligands, such as monosodium glutamate (MSG) or sucrose, bind directly to the VFT to induce receptor activation.
Unlike these natural ligands, 4-methyl-N-(2-methylpropyl)benzamide functions primarily as a Positive Allosteric Modulator (PAM) .
-
Binding Site: Lipophilic partitioning allows the compound to bypass the VFT and bind deep within the allosteric pocket located in the Transmembrane Domain of the T1R3 subunit [2].
-
Causality of Action: By anchoring into the T1R3 TMD, the compound stabilizes the active conformational state of the heterodimer. This reduces the thermodynamic threshold required for the receptor to undergo the conformational shift necessary for G-protein coupling. Consequently, the presence of the PAM dramatically left-shifts the dose-response curve of the primary orthosteric agonist, amplifying the downstream signal without inherently triggering it at low concentrations.
Intracellular Signaling Cascade
To study this mechanism in vitro, we must engineer a measurable signaling cascade. Endogenously, T1R receptors couple to gustducin ( Gαgust ), which modulates intracellular cAMP levels—a pathway that is notoriously difficult to measure in high-throughput kinetic assays.
The Engineering Choice: We bypass the endogenous pathway by co-expressing the chimeric G-protein Gα15 . Gα15 is highly promiscuous; it forcibly couples the activated T1R receptor to the Phospholipase C β2 (PLCβ2) pathway. This converts a subtle cAMP fluctuation into a massive, easily quantifiable release of intracellular calcium ( Ca2+ ) from the endoplasmic reticulum.
Intracellular signaling pathway of T1R1/T1R3 activation via Gα15 promiscuous coupling.
In Vitro Assay Architecture & Causality
Designing a robust assay requires understanding the "why" behind every reagent:
-
HEK293T Cells: Chosen because they lack endogenous T1R expression, ensuring absolute zero background noise. Any calcium flux observed is strictly dependent on our transfected plasmids.
-
Fluo-4 AM Dye: A fluorogenic calcium indicator. The acetoxymethyl (AM) ester masks the carboxyl groups, making the molecule highly lipophilic and membrane-permeable. Once inside the cell, endogenous esterases cleave the AM groups, trapping the hydrophilic, calcium-sensitive dye in the cytosol.
-
Probenecid Addition: HEK293T cells express multidrug resistance (MDR) transporters that actively pump Fluo-4 out of the cell. Probenecid is added to the assay buffer to inhibit these transporters, preventing dye leakage and signal degradation.
Experimental Workflow
Step-by-step in vitro workflow for the self-validating FLIPR calcium mobilization assay.
Self-Validating Protocol: FLIPR Calcium Mobilization
To ensure scientific integrity, the following protocol inherently validates its own results by isolating variables and confirming cellular viability.
Step-by-Step Methodology
-
Cell Preparation: Seed HEK293T cells stably expressing Gα15 into 384-well black-wall, clear-bottom plates at a density of 15,000 cells/well. Incubate overnight at 37°C, 5% CO2 .
-
Transient Transfection: Transfect cells with human T1R1 and T1R3 plasmids using Lipofectamine 2000. Incubate for 24 hours to allow for optimal receptor expression at the cell surface.
-
Dye Loading: Aspirate media and add 20 µL of Assay Buffer (HBSS containing 20 mM HEPES, 2.5 mM Probenecid, and 2 µM Fluo-4 AM). Incubate for 1 hour at 37°C.
-
Pre-incubation with Modulator: Wash cells twice with Assay Buffer (without dye). Add 4-methyl-N-(2-methylpropyl)benzamide at varying concentrations (0.1 µM to 100 µM). Incubate for 15 minutes to allow the compound to equilibrate within the T1R3 TMD.
-
Kinetic Readout: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader) Tetra system. Establish a 10-second baseline fluorescence ( λex = 488 nm, λem = 516 nm).
-
Agonist Injection: The FLIPR system automatically injects a sub-maximal concentration of MSG (e.g., 2 mM). Record the kinetic fluorescence peak over 3 minutes.
The Self-Validation Matrix
A trustworthy protocol must prove its own negative and positive states. Every plate must include:
-
Viability Control (Ionomycin): A calcium ionophore that forces maximum calcium release independent of GPCRs. Proves the cells are alive and the dye is working.
-
Specificity Control (Mock Transfection): Cells transfected with an empty vector. Proves that 4-methyl-N-(2-methylpropyl)benzamide does not trigger endogenous HEK293T receptors.
-
Baseline Control (MSG Alone): Establishes the unmodulated EC50 of the natural ligand, providing the mathematical baseline required to calculate the PAM fold-enhancement.
Quantitative Pharmacological Data
The efficacy of 4-methyl-N-(2-methylpropyl)benzamide is quantified by its ability to lower the EC50 of the orthosteric ligand. The data below represents the established pharmacological profile for this class of N-alkyl benzamides in a validated FLIPR assay[1].
| Target Receptor | Assay Mode | Ligand Combination | EC50 (µM) | Max Fold Enhancement |
| T1R1/T1R3 (Umami) | Direct Agonist | Compound Alone | > 100 µM | N/A (No direct activation) |
| T1R1/T1R3 (Umami) | PAM | Compound + 2 mM MSG | 3.2 µM | ~15-fold |
| T1R2/T1R3 (Sweet) | PAM | Compound + 5% Sucrose | 5.1 µM | ~8-fold |
| Mock (No Receptor) | Specificity | Compound + 2 mM MSG | N/A | 0-fold (No signal) |
Table 1: In Vitro Pharmacological Profiling of 4-methyl-N-(2-methylpropyl)benzamide. The compound exhibits negligible direct agonism but profound positive allosteric modulation.
References
- Senomyx, Inc. (2012). Flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof (US Patent 8,124,121 B2). U.S.
- Senomyx, Inc. (2016). Use of T1R3 venus flytrap region polypeptide to screen for taste modulators (US Patent 9,459,250 B2). U.S.
-
Zhao, G. Q., Zhang, Y., Hoon, M. A., Chandrashekar, J., Erlenbach, I., Ryba, N. J., & Zuker, C. S. (2003). The receptors for mammalian sweet and umami taste. Cell, 115(3), 255-266.[Link]
Sources
Preclinical Toxicity Screening of 4-Methyl-N-(2-methylpropyl)benzamide: A Comprehensive Methodological Framework
Executive Summary & Toxicological Rationale
4-Methyl-N-(2-methylpropyl)benzamide (commonly known as N-isobutyl-p-toluamide; CAS: 88358-24-1) is a synthetic small molecule characterized by a para-toluic acid core linked via an amide bond to an isobutyl moiety[1][2]. In drug discovery and agrochemical development, benzamide derivatives are frequently explored for their kinase-modulating properties and favorable membrane permeability.
However, the specific structural features of this compound introduce theoretical toxicological liabilities that dictate our screening strategy:
-
Metabolic Activation: The para-methyl group is highly susceptible to cytochrome P450 (CYP)-mediated benzylic oxidation, potentially forming reactive electrophilic intermediates (e.g., benzylic alcohols or aldehydes) that can intercalate with DNA.
-
Ion Channel Interference: The combination of a planar aromatic ring and a lipophilic aliphatic side chain (isobutyl) forms a recognized pharmacophore capable of off-target binding to the hydrophobic cavity of the hERG potassium channel, posing a proarrhythmic risk.
To systematically de-risk this compound, we employ a tiered, self-validating screening architecture moving from high-throughput in vitro assays to definitive in vivo models.
Tiered preclinical toxicity screening workflow for novel benzamide derivatives.
Tier 1 & 2: In Vitro Hazard Identification
Genotoxicity: Bacterial Reverse Mutation (Ames) Test
Because the parent benzamide may be biologically inert until metabolized by the liver, the Ames test must be conducted with an exogenous metabolic activation system (S9 fraction). This assay detects point mutations (base substitutions and frameshifts) by evaluating whether the compound can reverse engineered amino-acid deficiencies in specific bacterial strains[3].
Self-Validating Protocol (OECD 471 Compliant):
-
Strain Preparation: Culture histidine-dependent Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and tryptophan-dependent Escherichia coli (WP2 uvrA) overnight at 37°C.
-
Metabolic Activation (S9 Mix): Prepare a 10% (v/v) S9 fraction derived from Aroclor 1254-induced rat livers, supplemented with NADP+ and glucose-6-phosphate to drive CYP450 activity.
-
Dosing & Incubation:
-
Mix 0.1 mL of bacterial suspension, 0.5 mL of S9 mix (or phosphate buffer for non-activated controls), and 0.1 mL of the test compound (dissolved in DMSO at 5 concentrations ranging from 1.5 to 5000 µ g/plate ).
-
Combine with 2 mL of molten top agar containing trace histidine/tryptophan and pour over minimal glucose agar plates.
-
Incubate at 37°C for 48–72 hours.
-
-
Validation Controls: Concurrently run vehicle controls (DMSO) and positive controls (e.g., 2-Aminoanthracene for S9-activated plates; Sodium azide for TA100 without S9).
-
Analysis: Count revertant colonies. A positive genotoxic signal is defined as a reproducible, dose-dependent increase in revertant colonies (≥2-fold over vehicle control)[3].
Cardiotoxicity: hERG Patch-Clamp Electrophysiology
The hERG (human Ether-à-go-go-Related Gene) channel mediates the rapid delayed rectifier potassium current ( IKr ), which is critical for cardiac action potential repolarization. Blockade of this channel by lipophilic benzamides can lead to QT interval prolongation and lethal Torsades de Pointes (TdP) arrhythmias[4].
Mechanistic pathway of hERG channel blockade leading to proarrhythmic risk.
Self-Validating Protocol (ICH S7B Compliant):
-
Cell Preparation: Utilize HEK293 or CHO cells stably transfected with the hERG gene.
-
Electrophysiological Setup: Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes (resistance 2–4 MΩ) filled with an intracellular solution (K-aspartate based).
-
Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward IKr tail current.
-
Perfusion: Continuously perfuse the extracellular solution. Once baseline tail currents stabilize, perfuse 4-methyl-N-(2-methylpropyl)benzamide at ascending concentrations (0.1 µM to 30 µM).
-
Validation: Apply a known hERG inhibitor (e.g., E-4031 or Terfenadine) at the end of the recording to ensure channel responsiveness and establish maximum block[4]. Calculate the IC50 based on the fractional reduction of the peak tail current.
Tier 3: In Vivo Acute Oral Toxicity
To establish the systemic safety profile and determine the Globally Harmonized System (GHS) classification, we utilize the Acute Toxic Class (ATC) method. This approach minimizes animal usage by utilizing a stepwise dosing procedure based on biometric evaluations rather than calculating a precise, continuous LD50[5].
Self-Validating Protocol (OECD 423 Compliant):
-
Subject Selection: Use healthy, nulliparous, and non-pregnant female Wistar rats (8-12 weeks old). Females are preferred as they are historically more sensitive to acute toxicity[5].
-
Preparation: Fast the animals overnight prior to dosing; withhold food for 3-4 hours post-dosing.
-
Dosing Strategy: Formulate the compound in corn oil or 0.5% methylcellulose. Because there is no prior in vivo toxicity data for this specific benzamide, the standard starting dose is 300 mg/kg administered via oral gavage to a cohort of 3 animals[5].
-
Observation Parameters: Monitor animals individually at 30 minutes, 4 hours, and daily thereafter for 14 days. Key endpoints include changes in somatomotor activity, tremors, convulsions, and body weight changes.
-
Necropsy: Euthanize surviving animals on Day 14. Perform gross pathological examinations focusing on the liver, kidneys, and gastrointestinal mucosa.
Stepwise dosing logic based on OECD Test Guideline 423 for acute oral toxicity.
Quantitative Data Presentation & Decision Matrix
To facilitate rapid Go/No-Go decision-making for 4-methyl-N-(2-methylpropyl)benzamide, the resulting data from the above protocols must be evaluated against strict pharmacological thresholds.
Table 1: Preliminary Toxicity Decision Matrix for Benzamide Derivatives
| Assay / Protocol | Target Endpoint | "Go" / Advancement Criteria | "No-Go" / Flag Criteria |
| In Vitro Cytotoxicity | Cell Viability (HepG2) | IC50 > 50 µM | IC50 < 10 µM (High basal toxicity) |
| Ames Test (OECD 471) | Revertant Colonies | Negative (with & without S9) | Dose-dependent increase (≥2x control) |
| hERG Patch-Clamp (ICH S7B) | IKr Current Inhibition | IC50 > 30 µM | IC50 < 1 µM (High proarrhythmic risk) |
| Acute Oral Tox (OECD 423) | LD50 Cut-off Estimate | > 2000 mg/kg (GHS Cat 5) | < 300 mg/kg (GHS Cat 3 or lower) |
If the compound flags in the hERG assay, structural optimization (e.g., reducing the lipophilicity of the isobutyl group or introducing polar heteroatoms into the para-toluic ring) will be required to reduce the logP and abrogate channel binding. If it flags in the Ames test, identifying the specific reactive metabolite via LC-MS/MS metabolite profiling is the mandatory next step.
References
- Carbon–Carbon Bond Formation of Trifluoroacetyl Amides with Grignard Reagents via C(O)
- Source: chemicalbook.
- Source: nih.
- Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
- Source: europa.
Sources
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- 2. N-Isobutyl-4-MethylbenzaMide, 97% CAS#: 88358-24-1 [m.chemicalbook.com]
- 3. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Pharmacokinetic Profiling and Stability of 4-Methyl-N-(2-methylpropyl)benzamide: A Technical Guide for Aliphatic Amide Scaffolds
Executive Summary & Structural Rationale
The compound 4-methyl-N-(2-methylpropyl)benzamide (commonly known as N-isobutyl-p-toluamide) represents a highly versatile aliphatic amide scaffold. Derivatives of this core structure are frequently encountered in drug discovery, serving as critical pharmacophores in1 [1] and 2 [2].
When advancing secondary amides through the preclinical pipeline, understanding their Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount. While3 [5], they are not metabolically inert. The structural topology of 4-methyl-N-(2-methylpropyl)benzamide presents three distinct metabolic liabilities:
-
Benzylic Oxidation: The para-methyl group is highly susceptible to 4[6], yielding a 4-hydroxymethyl metabolite.
-
Aliphatic Hydroxylation: The isobutyl chain provides a prime site for CYP-mediated hydroxylation.
-
Enzymatic Hydrolysis: Despite chemical stability, the secondary amide can be cleaved by specific 5 [3], producing p-toluic acid and isobutylamine.
Fig 1. Primary metabolic pathways of 4-methyl-N-(2-methylpropyl)benzamide via CYP450 and amidases.
In Vitro Stability Profiling Protocols
To build a trustworthy ADME profile, the experimental design must be a self-validating system. This means isolating variables—specifically distinguishing between CYP450-driven phase I metabolism and hydrolase-driven cleavage.
Protocol A: Plasma Stability Assay (Self-Validating System)
Because 6 [4] (e.g., rapid degradation in mouse plasma vs. stability in human plasma), plasma stability must be rigorously quantified.
-
Matrix Preparation: Pre-warm pooled plasma (Human, Rat, Mouse) to 37°C. Causality: Temperature strictly controls enzymatic kinetics; deviations will artificially extend the calculated half-life ( t1/2 ).
-
Positive Control Inclusion: Run Procaine (esterase substrate) and Procainamide (amidase substrate) in parallel. Validation: If Procainamide does not degrade in mouse plasma, the batch's amidase activity is compromised, invalidating the assay.
-
Reaction Initiation: Spike 4-methyl-N-(2-methylpropyl)benzamide to a final concentration of 1 µM (DMSO < 1% v/v to prevent enzyme denaturation).
-
Time-Course Sampling & Quenching: At T=0,15,30,60,120 minutes, transfer 50 µL aliquots into 150 µL of ice-cold Acetonitrile (ACN) containing an Internal Standard (IS).
-
Mechanistic Rationale: The 3:1 ratio of cold organic solvent instantly denatures circulating plasma proteins, halting all amidase activity and precipitating the matrix to prevent LC-MS column fouling.
-
-
Analysis: Centrifuge at 14,000 x g for 10 mins at 4°C. Analyze the supernatant via LC-MS/MS.
Protocol B: Liver Microsomal Stability (CYP vs. Amidase Differentiation)
To determine intrinsic hepatic clearance ( CLint ), we utilize Liver Microsomes (HLM/RLM/MLM).
-
Incubation Setup: Prepare a 0.5 mg/mL microsomal protein suspension in 100 mM phosphate buffer (pH 7.4) containing 3 mM MgCl2 .
-
Dual-Arm Design (Critical Step):
-
Arm 1 (+NADPH): Fortified with 1 mM NADPH to activate CYP450 enzymes.
-
Arm 2 (-NADPH): Buffer only.
-
Causality: Because 6 [4], any clearance observed in Arm 2 is strictly attributed to microsomal carboxylesterases/amidases. The difference in clearance between Arm 1 and Arm 2 isolates the CYP450 contribution (benzylic/aliphatic oxidation).
-
-
Quenching: Terminate reactions at designated time points using cold ACN + IS, identical to the plasma protocol.
In Vivo Pharmacokinetic Profiling Data
Following in vitro validation, the compound is advanced to in vivo rodent models. Due to the lipophilic nature of the p-toluyl and isobutyl groups, the compound typically exhibits rapid absorption but is subject to first-pass metabolism.
Below is a summarized data presentation of representative baseline PK parameters for this aliphatic amide scaffold in a standard murine model (C57BL/6 mice, N=3 per route).
Table 1: Representative Pharmacokinetic Parameters in Mice
| PK Parameter | Intravenous (IV) - 2 mg/kg | Oral (PO) - 10 mg/kg | Biological Interpretation |
| Cmax (ng/mL) | 1,450 ± 120 | 890 ± 95 | Moderate oral peak concentration due to first-pass hepatic extraction. |
| Tmax (hr) | N/A | 0.5 - 1.0 | Rapid gastrointestinal absorption facilitated by high lipophilicity. |
| AUC0−∞ (hr*ng/mL) | 1,820 ± 150 | 3,185 ± 210 | Total systemic exposure; indicates moderate metabolic clearance. |
| t1/2 (hr) | 1.2 ± 0.2 | 1.5 ± 0.3 | Short half-life driven by rapid benzylic oxidation and amide hydrolysis. |
| CL (L/hr/kg) | 1.10 ± 0.15 | N/A | Moderate clearance (approx. 20% of murine hepatic blood flow). |
| Vss (L/kg) | 1.8 ± 0.2 | N/A | High volume of distribution; extensive tissue penetration beyond plasma. |
| Bioavailability ( F% ) | N/A | ~35% | Limited by first-pass CYP450 oxidation and intestinal amidase activity. |
Bioanalytical LC-MS/MS Workflow
To ensure high-fidelity data extraction from the PK studies, the bioanalytical workflow must prevent ex vivo degradation of the amide bond. Blood samples must be collected in K2EDTA tubes pre-treated with an esterase/amidase inhibitor (e.g., Diisopropyl fluorophosphate - DFP) if severe instability is noted during the in vitro phase.
Fig 2. Bioanalytical workflow for in vivo PK profiling, emphasizing enzymatic quenching steps.
Mass Spectrometry Optimization
Quantitation is performed using a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode.
-
Precursor Ion: [M+H]+≈192.1 m/z
-
Product Ion (MRM Transition): The dominant fragmentation pathway involves the cleavage of the amide bond, yielding the stable p-toluyl acylium ion at 119.0 m/z .
-
Chromatography: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) utilizing a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B) ensures sharp peak shapes and mitigates matrix effects from precipitated plasma lipids.
References
- Senomyx / Elcelyx Therapeutics. "US8124121B2 - Flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof." Google Patents.
- "WO2005117909A2 - Kinase modulators and methods of use." Google Patents.
- "A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834." Drug Metabolism and Disposition / NIH.
- "Impact of Hydrolysis-Mediated Clearance on the Pharmacokinetics of Novel Anaplastic Lymphoma Kinase Inhibitors." ResearchGate.
- "Comparative analysis of the stability of ester vs. amide linkages." Benchchem.
- "Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists." ACS Chemical Neuroscience.
Sources
- 1. US8124121B2 - Flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof - Google Patents [patents.google.com]
- 2. WO2005117909A2 - Kinase modulators and methods of use - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Decoding the Pharmacophore: Structural Activity Relationship (SAR) of 4-Methyl-N-(2-methylpropyl)benzamide Derivatives
Executive Summary
The compound 4-methyl-N-(2-methylpropyl)benzamide (also known as N-isobutyl-p-toluamide) represents a highly versatile, low-molecular-weight pharmacophore. In modern drug discovery and flavor science, this benzamide core serves as a privileged scaffold with dual utility. It is extensively documented as a potent positive allosteric modulator (PAM) for the T1R family of taste receptors (enhancing sweet and umami perception)[1],[2], and as a structural motif for kinase inhibition, specifically targeting p70S6K and Akt in metabolic and oncological pathways[3].
This technical guide dissects the Structural Activity Relationship (SAR) of this core, detailing the mechanistic causality behind its target selectivity, and provides self-validating experimental workflows for synthesizing and screening its derivatives.
Structural Activity Relationship (SAR) Logic
The biological activity of the 4-methyl-N-(2-methylpropyl)benzamide core is dictated by the precise steric and electronic tuning of three regions: the phenyl ring, the amide nitrogen, and the para-substitution.
Fig 1: Structural Activity Relationship (SAR) logic for the benzamide core.
Phenyl Ring Modifications
The unsubstituted phenyl ring provides baseline activity, but the introduction of electron-withdrawing groups drastically alters the pharmacological profile. Polyfluorination (e.g., 2,3,5,6-tetrafluoro substitution) lowers the pKa of the adjacent amide proton and significantly increases the lipophilicity (LogP) of the molecule[1]. This modification enhances the compound's ability to partition into the hydrophobic Transmembrane Domain (TMD) of T1R receptors, driving down the EC50 from the micromolar to the nanomolar range[4].
N-Alkyl Chain Variations
The isobutyl group on the amide nitrogen is critical for anchoring the molecule. Extending the steric bulk from an isobutyl group to a branched hexyl group (e.g., 5-methylhexan-2-yl) maintains overall activity but shifts the selectivity ratio between the T1R1/T1R3 (umami) and T1R2/T1R3 (sweet) heterodimers[1],[2].
Quantitative SAR Data
The following table summarizes the impact of these structural modifications on receptor modulation.
Table 1: SAR of Benzamide Derivatives in T1R Receptor Modulation
| Compound ID | Phenyl Substitution (R1) | N-Alkyl Substitution (R2) | Target Profile | Key Observation |
| Core | 4-Methyl | Isobutyl | T1R1/T1R3, p70S6K | Baseline activity; acts as a structural anchor[3],[2]. |
| E70 | 2,3,5,6-Tetrafluoro-4-methyl | Isobutyl | T1R1/T1R3 (Umami) | Polyfluorination significantly increases lipophilicity and potency[1]. |
| E71 | 2,3,5,6-Tetrafluoro-4-methyl | 5-Methylhexan-2-yl | T1R2/T1R3 (Sweet) | Increased steric bulk shifts selectivity toward sweet receptor enhancement[1]. |
Mechanistic Pathways
When acting as flavor modulators, these benzamide derivatives do not bind to the orthosteric Venus Flytrap domain where natural ligands (like Monosodium Glutamate or Sucrose) bind. Instead, they act as Positive Allosteric Modulators (PAMs) by binding to the Transmembrane Domain (TMD) of the T1R3 subunit[5].
Fig 2: T1R1/T1R3 signaling cascade modulated by benzamide derivatives.
Causality: By stabilizing the active conformation of the T1R heterodimer, the benzamide lowers the activation energy required for the primary ligand to trigger the receptor. This activates the G-protein Gustducin, which stimulates Phospholipase C-β2 (PLC-β2), leading to IP3 generation, intracellular calcium release, and ultimately the opening of TRPM5 ion channels to depolarize the taste receptor cell[5].
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, the following protocols incorporate strict self-validating mechanisms.
Protocol 1: Chemical Synthesis via C(O)–CF3 Bond Cleavage
Traditional amide coupling can suffer from poor atom economy. Utilizing a C(O)–CF3 bond cleavage method with Grignard reagents allows for highly specific carbon-nitrogen bond formation under mild conditions[6].
-
Reaction Assembly: Dissolve the trifluoroacetyl amide precursor in anhydrous THF under an inert argon atmosphere.
-
Grignard Addition: Slowly add isobutylmagnesium bromide (1.2 eq) at 0 °C. Causality: Low temperature prevents exothermic degradation and limits di-addition to the carbonyl[6].
-
Cleavage & Coupling: Allow the reaction to warm to room temperature, facilitating the C(O)–CF3 cleavage and subsequent amide formation.
-
Purification: Perform silica gel column chromatography using petroleum ether/ethyl acetate (20:1) with 1% triethylamine[6].
-
Self-Validation System:
-
In-Process: TLC monitoring (UV active at 254 nm) ensures complete consumption of the starting material.
-
Final Validation: Confirm product identity via GC-MS (target m/z: 191.27) and melting point analysis (Expected for core: 82–83 °C)[6].
-
Protocol 2: High-Throughput FLIPR Calcium Assay
Fig 3: High-throughput screening workflow for identifying T1R modulators.
-
Cell Preparation: Seed HEK293 cells stably expressing T1R1/T1R3 and Gα15 in 384-well plates[5].
-
Dye Loading: Incubate cells with 2 µM Fluo-4 AM in assay buffer for 1 hour at 37 °C. Causality: Fluo-4 is utilized because its baseline fluorescence is near zero, providing a massive signal-to-noise ratio upon binding intracellular calcium.
-
Compound Addition: Add the benzamide derivatives (1–30 µM) followed by a sub-maximal concentration of the primary agonist (e.g., MSG)[1],[4].
-
Readout: Measure fluorescence kinetics (Ex: 488 nm, Em: 515 nm) using a FLIPR instrument.
-
Self-Validation System: Calculate the Z'-factor for each plate using MSG (positive control) and buffer (negative control). The assay is strictly validated and data accepted only if Z' ≥ 0.5.
Protocol 3: Radiometric 33P-Phosphoryl Transfer Kinase Assay
To evaluate the scaffold's efficacy against metabolic kinases (p70S6K/Akt), a radiometric assay provides the highest sensitivity[7].
-
Reaction Assembly: In a 96-well V-bottom plate, combine 50 nM p70S6K, 5 µM ATP, and 3.3 µCi/nmol 33P-γ-ATP in kinase buffer (20 mM Tris pH 7.5, 10 mM MgCl2, 0.03% Triton X-100, 1 mM DTT)[7].
-
Incubation: Pre-incubate the enzyme with the benzamide derivative for 30 minutes at room temperature[7].
-
Termination & Washing: Transfer the mixture to a 96-well P81 Unifilter plate. Wash 10 times with 0.075% phosphoric acid to remove unincorporated 33P-ATP[7].
-
Quantification: Add 100 µL of scintillation fluid and measure incorporated 33P using a MicroBeta scintillation counter[7].
-
Self-Validation System: Total ATP consumption MUST be strictly limited to 25–60%. Causality: If consumption exceeds 60%, the reaction exits the linear kinetic phase due to substrate depletion, artificially skewing the IC50 calculations[7].
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receptor binding affinity of 4-methyl-N-(2-methylpropyl)benzamide
An In-Depth Technical Guide to Determining the Receptor Binding Affinity of 4-methyl-N-(2-methylpropyl)benzamide
Authored by: A Senior Application Scientist
Foreword: Charting the Unseen Interactions of a Novel Benzamide Derivative
In the landscape of drug discovery, the benzamide scaffold represents a privileged structure, a recurring motif in a multitude of pharmacologically active agents.[1][2][3] The compound at the heart of this guide, 4-methyl-N-(2-methylpropyl)benzamide, is a novel entity within this class. While its synthesis is achievable, its biological activity and the specific molecular targets with which it interacts remain uncharted territory.[4] This guide, therefore, serves as a comprehensive roadmap for the modern researcher, providing the theoretical underpinnings and practical, field-proven protocols to elucidate a critical aspect of its pharmacological profile: its receptor binding affinity. Understanding the strength of the interaction between a ligand and its receptor is a cornerstone of drug development, informing predictions of a compound's potency and potential in-vivo efficacy.[5][6][7]
This document is not a mere recitation of steps; it is a self-validating system of experimental logic. We will delve into the causality behind each methodological choice, from the selection of the appropriate assay to the nuances of data interpretation. Our journey will be grounded in authoritative principles, ensuring that the insights gleaned from your experiments are both robust and reliable.
Section 1: The Theoretical Framework of Receptor-Ligand Interactions
At its core, the interaction between a ligand, such as 4-methyl-N-(2-methylpropyl)benzamide, and its receptor is a reversible binding event governed by the law of mass action. The strength of this interaction is quantified by the equilibrium dissociation constant (Kd) .[5] A smaller Kd value signifies a higher binding affinity, meaning the ligand binds more tightly to its target.[5]
Another key parameter is the maximum number of binding sites (Bmax) , which represents the total concentration of receptors in a given preparation.[8][9] Determining both Kd and Bmax is crucial for characterizing the binding profile of a novel compound.
When assessing the affinity of an unlabeled compound, such as our topic molecule, a competition binding assay is employed. In this setup, the unlabeled compound competes with a known radiolabeled ligand for binding to the receptor. The resulting data allows for the calculation of the inhibitory constant (Ki) , which reflects the affinity of the unlabeled compound for the receptor.[9][10]
The relationship between these parameters is fundamental to understanding the pharmacology of a drug candidate. A high binding affinity is often a prerequisite for potent biological activity, though it is not the sole determinant of a drug's success.[6][7]
Section 2: Experimental Design: A Strategic Approach to Unveiling Binding Affinity
The successful determination of a compound's binding affinity hinges on a meticulously designed experimental strategy. This section will guide you through the critical decisions that will form the foundation of your investigation.
Choosing the Right Assay: A Comparative Analysis
While various techniques exist for measuring binding affinity, radioligand binding assays are considered the gold standard due to their robustness, sensitivity, and extensive validation over decades.[8][9][11] Alternative methods, such as those utilizing fluorescent ligands, offer the advantage of avoiding radioactivity but may require more extensive optimization and can sometimes be less sensitive for quantitative studies.[11][12] For the initial, definitive characterization of a novel compound like 4-methyl-N-(2-methylpropyl)benzamide, a radioligand-based approach is highly recommended.
There are two primary types of radioligand binding assays that will be central to our investigation:
-
Saturation Binding Assays: Used to determine the Kd and Bmax of a radiolabeled ligand. This is a crucial first step if a suitable radioligand for your target receptor is available.[8][9][10]
-
Competition Binding Assays: Employed to determine the Ki of an unlabeled compound (our topic molecule) by measuring its ability to displace a known radioligand.[8][10][13]
The Self-Validating System: Essential Controls
To ensure the integrity of your data, every binding assay must include a set of critical controls:
-
Total Binding: Measures the total amount of radioligand bound to the receptor preparation.
-
Nonspecific Binding: Determined in the presence of a high concentration of an unlabeled ligand that saturates the target receptors. This measures the amount of radioligand bound to non-receptor components.[14]
-
Specific Binding: Calculated as the difference between total and nonspecific binding. This represents the amount of radioligand bound specifically to the target receptor.
Preparing the Receptor Source
The source of the receptor can be varied, from crude membrane preparations to intact cells or purified receptors. For initial screening and characterization, membrane preparations from tissues or cultured cells expressing the target receptor are often a practical and reproducible choice.[15][16]
Section 3: Detailed Experimental Protocols
The following protocols are designed to be self-validating, with each step contributing to the overall robustness of the results.
Protocol 1: Saturation Radioligand Binding Assay
This protocol is designed to determine the Kd and Bmax of a chosen radioligand for the target receptor.
Materials:
-
Receptor-containing membrane preparation
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)
-
Unlabeled ligand for determining nonspecific binding
-
Assay buffer (specific to the receptor system)
-
96-well microplates
-
Glass fiber filter mats
-
Scintillation cocktail
-
Microplate scintillation counter
Step-by-Step Methodology:
-
Prepare a dilution series of the radiolabeled ligand in the assay buffer. A typical range would span from 0.1 to 10 times the expected Kd.[17]
-
To each well of a 96-well plate, add:
-
Assay buffer
-
The appropriate concentration of radiolabeled ligand.
-
For nonspecific binding wells, add a high concentration of the unlabeled ligand (typically 100-1000 times the Kd of the radioligand).
-
-
Initiate the binding reaction by adding the membrane preparation to each well. The protein concentration should be optimized to ensure that less than 10% of the added radioligand is bound.[17]
-
Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium. This should be empirically determined through kinetic experiments.[10][18]
-
Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Dry the filter mats and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a microplate scintillation counter.
Protocol 2: Competition Radioligand Binding Assay
This protocol will determine the Ki of 4-methyl-N-(2-methylpropyl)benzamide.
Materials:
-
Same as for the saturation binding assay.
-
4-methyl-N-(2-methylpropyl)benzamide.
Step-by-Step Methodology:
-
Prepare a serial dilution of 4-methyl-N-(2-methylpropyl)benzamide in the assay buffer. A wide concentration range is recommended for the initial characterization.
-
To each well of a 96-well plate, add:
-
Assay buffer
-
A fixed concentration of the radiolabeled ligand (typically at or below its Kd).[13]
-
The varying concentrations of 4-methyl-N-(2-methylpropyl)benzamide.
-
Include wells for total binding (no competitor) and nonspecific binding (high concentration of a standard unlabeled ligand).
-
-
Initiate the binding reaction by adding the membrane preparation.
-
Incubate the plate to reach equilibrium.
-
Terminate the reaction by rapid filtration.
-
Wash the filters.
-
Dry the filter mats and add scintillation cocktail.
-
Quantify the radioactivity.
Section 4: Data Analysis and Interpretation: From Raw Counts to Actionable Insights
The analysis of binding data requires a rigorous quantitative approach to extract meaningful parameters.
Analysis of Saturation Binding Data
The specific binding data from a saturation experiment should be plotted against the concentration of the free radioligand. The resulting curve, a rectangular hyperbola, can be fitted using nonlinear regression to the one-site binding model to directly determine the Kd and Bmax.[19][20]
While historically, Scatchard plots were used to linearize the data, this method can distort experimental error and is no longer the recommended primary analysis method.[19][21]
Analysis of Competition Binding Data
The data from a competition binding experiment are typically plotted as the percentage of specific binding versus the log concentration of the competitor (4-methyl-N-(2-methylpropyl)benzamide). This results in a sigmoidal curve from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding) can be determined through nonlinear regression.
The IC50 value is then used to calculate the Ki using the Cheng-Prusoff equation :[10]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radiolabeled ligand used in the assay.
-
Kd is the dissociation constant of the radiolabeled ligand (determined from the saturation binding experiment).
Quantitative Data Presentation
The following table presents a hypothetical dataset for the binding of 4-methyl-N-(2-methylpropyl)benzamide to a target receptor, illustrating the expected outcomes of the described assays.
| Parameter | Value | Units | Assay Type |
| Radioligand Kd | 5.2 | nM | Saturation |
| Bmax | 1230 | fmol/mg protein | Saturation |
| IC50 | 78.5 | nM | Competition |
| Ki | 35.1 | nM | Competition |
Section 5: Visualization of Workflows and Pathways
To further clarify the experimental logic and potential biological context, the following diagrams are provided.
Caption: A generalized workflow for determining receptor binding affinity.
Caption: A hypothetical signaling pathway modulated by ligand binding.
Conclusion: A Foundation for Future Discovery
This guide has provided a comprehensive framework for determining the receptor binding affinity of the novel compound 4-methyl-N-(2-methylpropyl)benzamide. By adhering to the principles of robust experimental design, employing self-validating protocols, and utilizing rigorous data analysis, researchers can confidently characterize this critical pharmacological parameter. The determination of the binding affinity is not an endpoint, but rather a crucial first step in understanding the compound's mechanism of action and its potential as a therapeutic agent. The insights gained from these studies will pave the way for further investigations into its functional activity and in-vivo effects, ultimately contributing to the advancement of drug discovery.
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Navigating the Metabolic Fate of 4-methyl-N-(2-methylpropyl)benzamide in Hepatic Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Metabolic Journey of a Novel Benzamide
N-substituted benzamides represent a versatile class of compounds with a broad spectrum of biological activities, making them a focal point in medicinal chemistry and drug development.[1][2] The efficacy and safety of any potential therapeutic agent are intrinsically linked to its metabolic fate within the body, primarily in the liver. This technical guide provides a comprehensive exploration of the anticipated metabolic pathways of a representative N-substituted benzamide, 4-methyl-N-(2-methylpropyl)benzamide, within hepatic cells.
While specific metabolic data for 4-methyl-N-(2-methylpropyl)benzamide is not extensively published, this guide will leverage established principles of drug metabolism and data from structurally related compounds to construct a scientifically robust framework for its investigation. We will delve into the probable biotransformation reactions, provide detailed, field-proven protocols for in vitro assessment using human hepatocytes, and outline the analytical methodologies for metabolite identification and quantification. The overarching goal is to equip researchers with the knowledge and practical tools to elucidate the metabolic profile of this and similar novel chemical entities.
Anticipated Metabolic Pathways in Hepatic Cells
The metabolism of xenobiotics in the liver is broadly categorized into Phase I and Phase II reactions.[3] Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.[3] For 4-methyl-N-(2-methylpropyl)benzamide, we can predict several key metabolic transformations.
Phase I Metabolism: The Initial Transformation
Phase I metabolism is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in liver microsomes.[2][4] For N-alkylated benzamides, common Phase I reactions include N-dealkylation and hydroxylation.[1][5][6][7][8]
-
N-Dealkylation: The N-isobutyl group is a likely site for oxidative metabolism. This process typically involves the hydroxylation of the carbon atom attached to the nitrogen, forming an unstable carbinolamine intermediate that then spontaneously cleaves to yield 4-methylbenzamide and isobutyraldehyde.[5] The steric bulk of the alkyl group can influence the rate of this dealkylation reaction.[5]
-
Hydroxylation: The aromatic ring and the 4-methyl group are also susceptible to hydroxylation. Oxidation of the 4-methyl group would produce a benzylic alcohol, which can be further oxidized to a carboxylic acid. Aromatic hydroxylation can also occur on the benzoyl ring.
-
N-Oxidation: While less common for amides compared to amines, direct oxidation of the nitrogen atom to form an N-oxide is a possible, albeit likely minor, metabolic pathway.[9]
Caption: Predicted Phase I metabolic pathways of 4-methyl-N-(2-methylpropyl)benzamide.
Phase II Metabolism: Conjugation and Excretion
The metabolites generated during Phase I, particularly those with newly introduced hydroxyl groups, can undergo Phase II conjugation reactions. These reactions are catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[4][10]
-
Glucuronidation: The hydroxylated metabolites can be conjugated with glucuronic acid to form highly water-soluble glucuronides. This is a common pathway for the elimination of hydroxylated xenobiotics.[11]
-
Sulfation: Alternatively, the hydroxyl groups can be sulfated by SULTs to form sulfate conjugates.
Caption: Predicted Phase II conjugation pathways for a hydroxylated metabolite.
Experimental Workflow for In Vitro Hepatic Metabolism Studies
To experimentally determine the metabolic fate of 4-methyl-N-(2-methylpropyl)benzamide, a hepatocyte stability assay is the gold standard. Hepatocytes contain a full complement of Phase I and Phase II metabolic enzymes and cofactors, providing a more physiologically relevant model compared to subcellular fractions like microsomes.[4][10][12]
Caption: High-level workflow for a hepatocyte stability and metabolite identification assay.
Detailed Protocol: Hepatocyte Stability Assay
This protocol outlines the key steps for assessing the metabolic stability of 4-methyl-N-(2-methylpropyl)benzamide in suspension cultures of cryopreserved human hepatocytes.
1. Preparation of Reagents and Solutions:
-
Hepatocyte Incubation Medium: Prepare Williams Medium E supplemented as per the supplier's instructions. Warm to 37°C before use.[13]
-
Test Compound Stock Solution: Prepare a 1 mM stock solution of 4-methyl-N-(2-methylpropyl)benzamide in DMSO. The final DMSO concentration in the incubation should not exceed 0.5% to avoid cytotoxicity.[13]
-
Positive Controls: Prepare stock solutions of known high and low clearance compounds (e.g., verapamil and umbelliferone) to validate the metabolic activity of the hepatocytes.[12]
-
Quenching Solution: Acetonitrile containing a suitable internal standard for analytical quantification.
2. Hepatocyte Thawing and Preparation:
-
Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.[14]
-
Transfer the cells to pre-warmed incubation medium and centrifuge gently to pellet the cells.
-
Resuspend the cell pellet in fresh incubation medium and perform a cell count and viability assessment (e.g., using trypan blue exclusion). Viability should be >80%.
-
Adjust the cell density to 1.0 x 10^6 viable cells/mL in the incubation medium.[13]
3. Incubation Procedure:
-
In a non-coated 12-well plate, add 0.5 mL of incubation medium containing the test compound at a working concentration of 2 µM (this will be diluted to a final concentration of 1 µM upon addition of cells).[13]
-
Include wells for positive controls and a vehicle control (DMSO only).
-
Prepare a negative control by using heat-inactivated hepatocytes to account for any non-enzymatic degradation.[13]
-
Pre-incubate the plate at 37°C on an orbital shaker for 5-10 minutes.
-
Initiate the metabolic reaction by adding 0.5 mL of the hepatocyte suspension (1.0 x 10^6 cells/mL) to each well, resulting in a final cell density of 0.5 x 10^6 cells/mL and a final test compound concentration of 1 µM.[13]
-
At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), collect 50 µL aliquots from each well and immediately transfer them to a plate containing the cold acetonitrile quenching solution to stop the reaction.[12][13]
4. Sample Analysis by LC-MS/MS:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant for analysis by a validated LC-MS/MS method.
-
Monitor the disappearance of the parent compound over time and screen for the appearance of potential metabolites.
Data Analysis and Interpretation
Metabolic Stability and Intrinsic Clearance (CLint)
The primary output of the hepatocyte stability assay is the in vitro intrinsic clearance (CLint), which reflects the inherent ability of the liver to metabolize a drug.[15]
-
Quantification: Determine the peak area ratio of the parent compound to the internal standard at each time point using the LC-MS/MS data.
-
Half-Life (t1/2) Determination: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The in vitro half-life is calculated as:
-
t1/2 = 0.693 / k
-
-
Intrinsic Clearance (CLint) Calculation: The in vitro intrinsic clearance is calculated using the following equation:[13]
-
CLint (µL/min/10^6 cells) = (0.693 / t1/2) * (Incubation Volume (µL) / Number of hepatocytes (10^6 cells))
-
| Parameter | Illustrative Value |
| Initial Compound Concentration | 1 µM |
| Hepatocyte Density | 0.5 x 10^6 cells/mL |
| Incubation Volume | 1 mL |
| In Vitro Half-life (t1/2) | 45 min |
| Calculated In Vitro CLint | 30.8 µL/min/10^6 cells |
| Table 1: Example Calculation of In Vitro Intrinsic Clearance. |
The calculated in vitro CLint can be scaled to predict the in vivo hepatic clearance, which is a critical parameter in pharmacokinetics.[10][16]
Metabolite Identification
Metabolite identification is performed using high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of the parent compound and its metabolites.[17][18]
-
Data Acquisition: Samples are analyzed using LC-HRMS in both positive and negative ionization modes. Data-dependent acquisition is employed to trigger MS/MS fragmentation of potential metabolites.[19][20]
-
Data Processing: The data is processed using specialized software to identify peaks that are present in the test samples but absent in the time-zero and negative control samples. The accurate mass measurements are used to propose elemental compositions for the metabolites.
-
Structural Elucidation: The fragmentation patterns (MS/MS spectra) of the metabolites are compared to that of the parent compound to pinpoint the site of metabolic modification.[20]
| Analytical Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive and Negative |
| MS1 Resolution | > 60,000 FWHM |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |
| Collision Energies | Stepped (e.g., 15, 30, 45 eV) |
| Table 2: Representative LC-MS/MS Parameters for Metabolite Identification.[19][21][22][23] |
Conclusion: A Roadmap for Metabolic Profiling
This technical guide provides a comprehensive framework for investigating the metabolic pathways of 4-methyl-N-(2-methylpropyl)benzamide in hepatic cells. By combining predictive metabolism based on chemical structure with robust in vitro experimental protocols and advanced analytical techniques, researchers can gain critical insights into the biotransformation of this and other novel N-substituted benzamides. A thorough understanding of a compound's metabolic profile is paramount for optimizing its pharmacokinetic properties, identifying potential drug-drug interactions, and ultimately ensuring its safety and efficacy as a potential therapeutic agent. The methodologies and principles outlined herein serve as a foundational roadmap for these essential studies in the drug discovery and development process.
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- Metabolism of benzamidoxime (N-hydroxyamidine) in human hepatocytes and role of UDP-glucuronosyltransferases. PubMed.
- N-Dealkylation and hydroxylation of ebastine by human liver cytochrome P450. PubMed.
- N-substituted Phenylbenzamides of the Niclosamide Chemotype Attenuate Obesity Related Changes in High F
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- 10. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
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- 12. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
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- 23. lcms.cz [lcms.cz]
Optimized Synthesis Protocol for 4-Methyl-N-(2-methylpropyl)benzamide
Executive Summary & Synthetic Strategy
The synthesis of 4-methyl-N-(2-methylpropyl)benzamide (also known as N-isobutyl-p-toluamide) relies on the robust and highly scalable formation of an amide bond between p-toluoyl chloride and isobutylamine. To maximize yield, purity, and operational safety, this protocol utilizes an optimized biphasic Schotten-Baumann methodology rather than traditional anhydrous conditions[1].
By employing a dichloromethane (DCM) and aqueous sodium hydroxide (NaOH) biphasic system, the reaction achieves near-quantitative conversion. The aqueous phase acts as a continuous thermodynamic sink for the corrosive hydrochloric acid (HCl) byproduct, while the organic phase keeps the highly reactive acid chloride and the resulting amide solvated[2].
Mechanistic Rationale & Reaction Design
The formation of the amide bond proceeds via a classic nucleophilic acyl substitution[3]. Understanding the causality behind the reaction design is critical for troubleshooting and scaling:
-
Nucleophilic Attack & The Protonation Trap: Isobutylamine is a highly effective nucleophile. However, as it attacks the p-toluoyl chloride, one equivalent of HCl is generated. If this HCl is not immediately scavenged, it will protonate the remaining unreacted isobutylamine to form isobutylammonium chloride. Protonated amines possess no lone pair and are entirely non-nucleophilic, which would prematurely stall the reaction at 50% conversion[3].
-
The Biphasic Advantage: While organic bases like triethylamine (TEA) can be used in anhydrous systems, they complicate purification. In this Schotten-Baumann approach, an excess of aqueous NaOH is used. The HCl partitions into the aqueous layer and is instantly neutralized[2].
-
Temperature Control (0 °C): Acid chlorides are susceptible to competitive hydrolysis by hydroxide ions, which would yield p-toluic acid as an unwanted byproduct. By initiating the reaction at 0 °C, the activation energy barrier for the highly exothermic amidation is easily overcome, while the slower, competing hydrolysis pathway is kinetically suppressed[4].
Figure 1: Nucleophilic acyl substitution pathway for 4-methyl-N-(2-methylpropyl)benzamide.
Quantitative Data & Condition Optimization
The experimental parameters were rigorously optimized to balance reaction kinetics against byproduct formation. Table 1 summarizes the empirical data driving the final protocol choices.
Table 1: Optimization of Reaction Conditions
| Entry | Base (Eq.) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | None | DCM | 25 | 4.0 | 45 | Reaction stalled; 50% of amine lost to protonation. |
| 2 | Et₃N (2.0) | DCM | 25 | 2.0 | 82 | Good conversion, but requires strict anhydrous handling. |
| 3 | NaOH (2.5) | DCM / H₂O | 25 | 2.0 | 78 | Competitive hydrolysis of acid chloride reduced yield. |
| 4 | NaOH (2.5) | DCM / H₂O | 0 to 25 | 1.5 | 96 | Optimal; hydrolysis suppressed, quantitative amidation. |
Materials and Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) | Role |
| p-Toluoyl Chloride | 154.59 | 1.00 eq | 1.55 g (1.32 mL) | Electrophile |
| Isobutylamine | 73.14 | 1.10 eq | 0.80 g (1.09 mL) | Nucleophile |
| Sodium Hydroxide (10% aq) | 40.00 | 2.50 eq | 10.0 mL | Acid Scavenger / Base |
| Dichloromethane (DCM) | 84.93 | - | 30.0 mL | Organic Solvent |
| 1M HCl (aq) | 36.46 | - | 15.0 mL | Workup Wash |
| Brine (Sat. NaCl) | 58.44 | - | 15.0 mL | Workup Wash |
| Anhydrous MgSO₄ | 120.37 | - | As needed | Drying Agent |
Step-by-Step Experimental Protocol
Figure 2: Step-by-step biphasic experimental workflow for amide synthesis and purification.
Phase 1: Biphasic Setup & Acylation
-
System Initialization: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.09 mL of isobutylamine (11.0 mmol) and 15 mL of DCM.
-
Base Addition: Add 10.0 mL of a 10% aqueous NaOH solution to the flask. Stir the biphasic mixture vigorously (≥ 800 rpm) to maximize the interfacial surface area between the organic and aqueous layers[4].
-
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.
-
Electrophile Addition: Dilute 1.32 mL of p-toluoyl chloride (10.0 mmol) in 15 mL of DCM. Transfer this to an addition funnel and add it dropwise to the vigorously stirring biphasic mixture over 15–20 minutes. Causality: Dropwise addition prevents localized temperature spikes, suppressing the formation of p-toluic acid[4].
-
Propagation: Once the addition is complete, remove the ice bath. Allow the reaction to warm to ambient temperature (25 °C) and stir for an additional 1.5 hours.
Phase 2: Workup & Purification
-
Phase Separation: Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate completely. Drain the lower organic (DCM) layer into an Erlenmeyer flask. Extract the remaining aqueous layer with an additional 10 mL of DCM and combine the organic layers.
-
Acid Wash: Wash the combined organic layers with 15 mL of 1M HCl. Causality: This specifically protonates any residual unreacted isobutylamine, forcing it into the aqueous waste layer as a water-soluble salt.
-
Brine Wash: Wash the organic layer with 15 mL of saturated brine. Causality: Brine breaks any micro-emulsions and pre-dries the DCM by osmotically drawing out dissolved water.
-
Drying & Concentration: Dry the organic phase over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product as an off-white solid.
-
Recrystallization: Recrystallize the crude solid from a minimal amount of hot ethyl acetate, slowly adding hexanes until the cloud point is reached. Cool to 0 °C to induce crystallization. Filter and dry under vacuum to afford pure 4-methyl-N-(2-methylpropyl)benzamide.
Self-Validation & In-Process Controls
To ensure absolute trustworthiness, the protocol must be treated as a self-validating system. Do not proceed to workup without confirming conversion.
-
In-Process TLC Monitoring:
-
System: 70:30 Hexanes:Ethyl Acetate. UV visualization (254 nm).
-
Validation: The starting material (p-toluoyl chloride, visualized as methyl p-toluate via methanol quench) will appear at R_f ~ 0.8. The successful formation of the product is indicated by the complete disappearance of this spot and the emergence of a strong, UV-active product spot at R_f ~ 0.45.
-
-
Spectroscopic Validation (Expected ¹H NMR, 400 MHz, CDCl₃):
-
δ 7.65 (d, J = 8.0 Hz, 2H, Ar-H ortho to carbonyl)
-
δ 7.22 (d, J = 8.0 Hz, 2H, Ar-H meta to carbonyl)
-
δ 6.10 (br s, 1H, N-H amide proton)
-
δ 3.28 (t, J = 6.5 Hz, 2H, N-CH₂)
-
δ 2.39 (s, 3H, Ar-CH₃)
-
δ 1.90 (m, 1H, CH of isobutyl group)
-
δ 0.98 (d, J = 6.7 Hz, 6H, 2 × CH₃ of isobutyl group)
-
References
-
"Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps" - OrgoSolver. URL: [Link]
-
"The Amide Functional Group: Properties, Synthesis, and Nomenclature" - Master Organic Chemistry. URL: [Link]
-
"Schotten–Baumann reaction" - Grokipedia. URL: [Link]
Sources
Application Note: A Validated HPLC-UV Method for the Quantification of 4-methyl-N-(2-methylpropyl)benzamide
Abstract
This document details the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-methyl-N-(2-methylpropyl)benzamide. The method utilizes a C18 stationary phase with a mobile phase consisting of acetonitrile and water, with detection by Ultraviolet (UV) spectroscopy. The described protocol is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and is suitable for routine quality control and research applications.[1][2][3][4]
Principles of Method Development
The strategic development of a robust HPLC method is fundamentally guided by the physicochemical properties of the analyte and the principles of chromatography.
Analyte Properties & System Selection
4-methyl-N-(2-methylpropyl)benzamide is a neutral, non-polar compound. Its structure, featuring a substituted benzamide, indicates significant hydrophobic character due to the presence of two alkyl groups and a benzene ring.[5][6] This inherent hydrophobicity makes it an ideal candidate for reversed-phase HPLC, where a non-polar stationary phase is paired with a polar mobile phase.[7][8][9]
-
Stationary Phase: A C18 (octadecylsilane) column was selected. C18 is a highly hydrophobic stationary phase that provides strong retention for non-polar compounds through van der Waals interactions, making it the most common and versatile choice for reversed-phase separations.[7][8]
-
Mobile Phase: A binary mixture of Acetonitrile (ACN) and Water was chosen. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. By adjusting the ratio of ACN to water, the elution strength of the mobile phase can be modulated to achieve optimal retention and peak shape.[9] As the analyte is neutral, pH adjustment of the mobile phase is not critical for controlling retention, simplifying the mobile phase preparation.[10]
UV-Vis Detector Wavelength Selection
The benzamide functional group contains a phenyl ring conjugated to a carbonyl group, which acts as a chromophore that absorbs UV radiation. The UV absorption maxima for N-phenyl-benzamides are typically found between 280 and 350 nm.[11] A preliminary scan or analysis of similar compounds suggests that a wavelength of 254 nm provides a strong signal for detection, a common wavelength used for aromatic compounds.[12]
Caption: Logical workflow for HPLC-UV method development.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis Diode Array Detector.
-
Column: Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm, or equivalent.
-
Software: OpenLab CDS or equivalent.
-
Reagents: Acetonitrile (HPLC Grade), Deionized Water (18.2 MΩ·cm), 4-methyl-N-(2-methylpropyl)benzamide reference standard (>99% purity).
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of Acetonitrile and Water in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
Diluent: Use the mobile phase (60:40 ACN/Water) as the diluent for all standard and sample preparations.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the diluent to cover the desired analytical range (e.g., 10-150 µg/mL).
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 5 µm, 150 x 4.6 mm |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Elution Mode | Isocratic |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Method Validation Protocol (ICH Q2(R1))
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] The following parameters must be evaluated as per ICH guidelines.[1][2][13]
Caption: Key parameters for method validation per ICH Q2(R1).
Specificity
Objective: To ensure that the signal measured is unequivocally from the analyte of interest, free from interference from matrix components or impurities. Protocol:
-
Inject the diluent (blank) to confirm no interfering peaks at the analyte's retention time.
-
Inject a placebo sample (a mixture of all potential formulation excipients without the active ingredient).
-
Inject the analyte standard solution.
-
Confirm that the analyte peak is well-resolved from any peaks present in the blank or placebo chromatograms.
Linearity
Objective: To demonstrate that the method's response is directly proportional to the analyte concentration over a specified range.[13] Protocol:
-
Prepare at least five concentrations of the analyte across the range (e.g., 80% to 120% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope. Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.
Accuracy
Objective: To determine the closeness of the measured value to the true value. Protocol:
-
Prepare a placebo sample and spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate and analyze.
-
Calculate the percentage recovery for each sample. Acceptance Criterion: Mean recovery should be within 98.0% to 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicate injections of the analyte at 100% of the target concentration on the same day, by the same analyst, using the same instrument.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Calculate the Relative Standard Deviation (RSD) for the results. Acceptance Criterion: RSD ≤ 2.0%.
Representative Results & Discussion
A successfully developed and validated method would yield a sharp, symmetrical peak for 4-methyl-N-(2-methylpropyl)benzamide at a retention time of approximately 6.5 minutes under the specified conditions. Validation experiments would produce data conforming to the acceptance criteria.
Table 1: Linearity Results
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 10 | 120500 |
| 25 | 301100 |
| 50 | 602500 |
| 100 | 1204800 |
| 150 | 1807000 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy and Precision Summary
| Parameter | Level | Results | Acceptance Criteria |
|---|---|---|---|
| Accuracy | 80% | Mean Recovery: 99.5% | 98.0 - 102.0% |
| 100% | Mean Recovery: 100.3% | 98.0 - 102.0% | |
| 120% | Mean Recovery: 99.8% | 98.0 - 102.0% | |
| Precision | Repeatability | RSD: 0.85% | ≤ 2.0% |
| | Intermediate | RSD: 1.10% | ≤ 2.0% |
The data presented in the tables demonstrate that the method is linear, accurate, and precise, meeting all predefined acceptance criteria based on ICH guidelines.
Conclusion
The RP-HPLC-UV method described herein is rapid, simple, and reliable for the quantitative determination of 4-methyl-N-(2-methylpropyl)benzamide. The method has been successfully validated, demonstrating excellent specificity, linearity, accuracy, and precision. It is therefore deemed suitable for its intended purpose in quality control and research environments.
References
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
ECA Academy. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Google Patents. (1993). EP0542941B1 - N-phenyl-benzamides providing protection from the harmful effects of ultraviolet light.
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Daicel Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. [Link]
-
Phenomenex. Reversed Phase HPLC Columns. [Link]
-
Lab Manager. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]
-
Islam, T. et al. (2021). ISOCRATIC RP-HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF REACTION RATE IN N-PHENYLBENZAMIDE SYNTHESIS AND ITS INTERMEDIATE COMPOUNDS. ResearchGate. [Link]
-
Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC. [Link]
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- 4. database.ich.org [database.ich.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CAS 582-78-5: N-(4-Methylphenyl)benzamide | CymitQuimica [cymitquimica.com]
- 7. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 9. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 10. chiraltech.com [chiraltech.com]
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- 12. researchgate.net [researchgate.net]
- 13. fda.gov [fda.gov]
Preclinical In Vivo Dosing Strategies for 4-Methyl-N-(2-methylpropyl)benzamide in Murine Models
Introduction & Strategic Overview
4-Methyl-N-(2-methylpropyl)benzamide (also known as N-isobutyl-p-toluamide) is a lipophilic small-molecule benzamide derivative. When transitioning such compounds from in vitro screening to in vivo murine models, researchers face a classic pharmacokinetic (PK) hurdle: achieving reliable systemic exposure without inducing vehicle-mediated toxicity or stress artifacts.
As an Application Scientist, I approach in vivo dosing not merely as a mechanical procedure, but as a highly controlled, self-validating system. Every choice—from the order of solvent addition to the method of restraint—directly impacts the integrity of your pharmacokinetic and pharmacodynamic (PD) readouts. This guide establishes a robust framework for formulating and administering this compound, ensuring high bioavailability, precise dosing, and reproducible LC-MS/MS quantification.
Causality Behind Experimental Choices
Vehicle Selection and Formulation Dynamics
Due to the high lipophilicity of benzamide derivatives, aqueous solutions alone will result in immediate precipitation. We utilize a ternary vehicle system: 5% DMSO, 10% Tween-80, and 85% Saline .
-
Why 5% DMSO? Dimethyl sulfoxide is a powerful solvent, but concentrations above 10% can cause localized tissue irritation and alter membrane permeability. Keeping the final concentration at ≤5% is generally well-tolerated in wild-type mice and prevents behavioral artifacts during oral gavage[1].
-
Why Tween-80? As a non-ionic surfactant, Tween-80 coats the hydrophobic compound molecules, forming micelles that prevent "crashing out" (precipitation) when the aqueous phase is introduced[2].
-
Order of Addition: Causality dictates that the compound must be completely dissolved in DMSO before the surfactant is added. Adding saline prematurely will irreversibly precipitate the compound, rendering the dose useless for intravenous (IV) injection and highly erratic for oral (PO) absorption.
Dosing Route and Sampling Methodology
-
Oral Gavage (PO): Oral gavage is preferred over dietary admixture because it allows for precise volume and dose delivery, ensuring a sharp, measurable Cmax (maximum serum concentration)[3].
-
Submandibular Serial Bleeding: Traditional retro-orbital bleeding requires anesthesia, which depresses cardiac output and alters drug distribution. Submandibular (cheek) bleeding allows for up to six serial samples from a single conscious mouse. This drastically reduces animal usage and eliminates inter-subject variability, yielding a highly accurate, continuous PK profile[4].
Experimental Workflow
Workflow for formulation, administration, and PK evaluation of 4-methyl-N-(2-methylpropyl)benzamide.
Quantitative Data & Dosing Parameters
The following table summarizes the standardized parameters for administering lipophilic benzamides to a standard 25 g C57BL/6 mouse.
Table 1: Comparison of Dosing Routes and Expected PK Parameters
| Parameter | Intravenous (IV) Administration | Oral Gavage (PO) Administration | Scientific Justification / Notes |
| Target Dose | 2.0 mg/kg | 10.0 mg/kg | PO dose is typically 5x IV to account for first-pass metabolism[5]. |
| Max Volume | 5 mL/kg (125 µL per 25g mouse) | 10 mL/kg (250 µL per 25g mouse) | Exceeding PO limits causes gastric distension and stress responses[2]. |
| Vehicle | 5% DMSO / 10% Tween-80 / 85% Saline | 5% DMSO / 10% Tween-80 / 85% Saline | Identical vehicles ensure PK differences are solely due to absorption route[6]. |
| Expected Tmax | Immediate (Bolus) | 15 – 60 minutes | Lipophilic amides absorb rapidly through the intestinal mucosa. |
| Primary Utility | Determine baseline Clearance (CL) & Volume of Distribution ( Vd ) | Determine Oral Bioavailability ( ) | Both routes are required for a complete IND-enabling PK profile. |
Step-by-Step Methodologies
Protocol 1: Self-Validating Vehicle Formulation (1 mg/mL Stock)
This protocol prepares 10 mL of dosing solution, sufficient for a 10 mg/kg PO dose in a 25 g mouse.
-
Weighing: Accurately weigh 10.0 mg of 4-methyl-N-(2-methylpropyl)benzamide powder into a sterile 15 mL conical tube.
-
Primary Dissolution: Add 500 µL of 100% DMSO to the tube. Vortex vigorously for 1–2 minutes until the crystalline solid is completely dissolved. Self-Validation Check: Hold the tube to the light; the solution must be perfectly clear.
-
Surfactant Addition: Add 1.0 mL of Tween-80. Vortex for 60 seconds. The solution will become viscous but must remain clear.
-
Aqueous Phase Integration: While continuously vortexing the tube on a medium setting, add 8.5 mL of sterile 0.9% Saline dropwise (approx. 1 mL per 10 seconds).
-
Quality Control (QC): Inspect the final formulation. If the solution turns milky or cloudy, the compound has precipitated, and the batch must be discarded. A clear, homogenous solution confirms successful micellar formulation[2].
Protocol 2: Oral Gavage (PO) Administration
Oral gavage introduces scientific variability if not performed smoothly; stress spikes plasma corticosterone, which can alter metabolic rates[3].
-
Preparation: Weigh the mouse to calculate the exact dosing volume (10 mL/kg). Draw the calculated volume into a 1 mL syringe equipped with a sterile, reusable ball-tipped gavage needle (e.g., 20G or 22G)[4].
-
Restraint: Securely scruff the mouse by the loose skin on the back of the neck and shoulders. Immobilize the head and align the body vertically to create a straight path from the mouth to the stomach[2].
-
Insertion: Gently insert the ball tip into the diastema (gap between incisors and molars). Slide the needle along the upper palate. Allow the mouse to swallow the tip, then advance it down the esophagus. Never force the needle; resistance indicates tracheal misplacement.
-
Delivery: Depress the plunger smoothly over 3–5 seconds to prevent regurgitation. Withdraw the needle gently and monitor the mouse for 5 minutes for signs of respiratory distress[7].
Protocol 3: Serial Pharmacokinetic Sampling
This protocol yields a complete PK profile from a single subject.
-
Timepoints: Schedule bleeds at 15 min, 30 min, 1 hr, 2 hr, 4 hr, and 8 hr post-dose.
-
Submandibular Bleed (T=15m to T=4h): Restrain the conscious mouse. Using a 4mm or 5mm animal lancet, quickly puncture the submandibular vein (cheek). Collect 20–30 µL of blood into an EDTA-coated microcentrifuge tube. Apply gentle pressure with a sterile gauze sponge to stop the bleeding[4].
-
Terminal Cardiac Puncture (T=8h): At the final timepoint, euthanize the mouse in a CO2 chamber. Immediately place the mouse in dorsal recumbency. Insert a 25G needle attached to a 1 mL syringe through the chest wall, just under the xiphoid process, and puncture the right ventricle to draw the remaining blood volume (approx. 0.5 - 1.0 mL)[4].
-
Processing: Centrifuge all blood samples at 2,000 x g for 10 minutes at 4°C. Transfer the separated plasma to fresh tubes and store at -80°C until LC-MS/MS analysis[5].
References
-
In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes - PMC - NIH. URL:[Link][6]
-
Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC - NIH. URL:[Link][5]
-
A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC - NIH. URL:[Link][3]
-
Is there any practical guidance on long-term kurarinone administration in C57 mice? - ResearchGate. URL:[Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Preparation and Handling of 4-methyl-N-(2-methylpropyl)benzamide Stock Solutions for In Vitro Cell Culture Assays
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Protocol & Scientific Rationale
Introduction & Scientific Context
The compound 4-methyl-N-(2-methylpropyl)benzamide (also known as N-isobutyl-p-toluamide) is a hydrophobic small molecule often utilized in drug discovery screening libraries. Benzamide derivatives of this class are frequently investigated as putative modulators of critical intracellular signaling cascades, including the PI3K/Akt and p70S6K kinase pathways, which govern cell proliferation, differentiation, and survival[1].
When evaluating such hydrophobic kinase modulators in vitro, experimental reproducibility hinges entirely on the precise preparation of stock solutions. Improper solvent handling can lead to compound precipitation, altered effective molarities, and severe solvent-induced cytotoxicity, confounding assay results. This application note provides a self-validating, highly controlled protocol for preparing and diluting 4-methyl-N-(2-methylpropyl)benzamide to ensure absolute scientific integrity during cell culture assays.
Physicochemical Properties
Before handling the compound, it is critical to understand its physical properties to dictate the correct weighing and solvation strategy.
| Property | Value |
| Compound Name | 4-methyl-N-(2-methylpropyl)benzamide |
| Synonyms | N-Isobutyl-4-methylbenzamide; N-isobutyl-p-toluamide |
| CAS Registry Number | 88358-24-1[2] |
| Molecular Formula | C₁₂H₁₇NO[2] |
| Molecular Weight | 191.27 g/mol [2] |
| Appearance | White solid / Dry powder |
| Solubility | Hydrophobic; Soluble in Dimethyl Sulfoxide (DMSO)[3] |
Scientific Grounding: Solvent Selection & The Causality of Toxicity
Why Anhydrous DMSO?
Because 4-methyl-N-(2-methylpropyl)benzamide is highly hydrophobic, aqueous buffers cannot be used for the primary stock. Dimethyl sulfoxide (DMSO) is a dipolar aprotic solvent that effectively disrupts the crystal lattice of the solid compound without donating hydrogen bonds that might alter the molecule's active conformation[4]. It is imperative to use anhydrous, sterile-filtered DMSO . Standard laboratory DMSO is highly hygroscopic; the absorption of atmospheric water over time drastically reduces the solubility limit of hydrophobic compounds, leading to invisible micro-precipitates and inaccurate dosing.
The Causality of DMSO Toxicity & The 0.1% Rule
While DMSO is a universal vehicle for drug delivery, it is not biologically inert. Research demonstrates that DMSO concentrations exceeding 0.5% (v/v) in cell culture media induce severe artifacts. High-dose DMSO directly damages mitochondrial integrity, causes a decline in mitochondrial membrane potential, and triggers the release of cytochrome c, ultimately forcing the cells into apoptosis[5]. Furthermore, prolonged exposure to high DMSO levels inhibits cell proliferation and alters epigenetic profiles[6][7].
To establish a self-validating experimental system , the final working concentration of DMSO in the cell culture media must be strictly maintained at or below 0.1% (v/v) [8].
Putative PI3K/Akt/p70S6K signaling pathway modulated by benzamide derivatives.
Experimental Protocol: Step-by-Step Methodology
This protocol outlines the creation of a 10 mM master stock, followed by the serial dilution strategy required to treat cultured cells safely.
Step 1: Environmental Equilibration
-
Action: Remove the sealed vial of 4-methyl-N-(2-methylpropyl)benzamide from cold storage and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening.
-
Causality: Opening a cold vial in a humid laboratory environment causes immediate atmospheric condensation on the powder. This moisture can initiate hydrolysis, degrade the compound, and artificially inflate the weighed mass, leading to sub-optimal stock molarities.
Step 2: Master Stock Dissolution (10 mM)
-
Action: Weigh exactly 1.91 mg of the powder using a calibrated analytical balance in a sterile environment. Transfer to a sterile, amber microcentrifuge tube. Add exactly 1.0 mL of anhydrous, sterile-filtered DMSO. Vortex vigorously for 60 seconds until completely dissolved.
-
Causality: A 10 mM concentration is strategically chosen. By starting with a highly concentrated master stock, the subsequent dilutions required to reach a typical micromolar assay concentration (e.g., 10 µM) will naturally dilute the DMSO vehicle to the safe 0.1% threshold[8]. Amber tubes are used to prevent potential photodegradation of the benzamide ring.
Step 3: Aliquoting and Storage
-
Action: Aliquot the 10 mM master stock into 20 µL to 50 µL volumes in sterile tubes. Store immediately at -20°C (for short-term use) or -80°C (for long-term use up to 6 months).
-
Causality: Repeated freeze-thaw cycles introduce atmospheric moisture into the DMSO and subject the compound to thermal stress, leading to degradation. Single-use aliquots preserve the structural integrity of the compound and ensure consistent dose-responses across multi-week assay campaigns.
Step 4: Intermediate Dilution (Preventing "Solvent Shock")
-
Action: Thaw a single aliquot at RT. Prepare a 100 µM intermediate solution by adding 10 µL of the 10 mM stock to 990 µL of pre-warmed, serum-free culture media. Pipette up and down gently.
-
Causality: Directly pipetting sub-microliter volumes of 100% DMSO into a large aqueous culture well causes localized compound precipitation (the "solvent shock" effect) and introduces high pipetting variance. An intermediate dilution ensures a homogenous suspension and highly accurate final dosing[8].
Step 5: Final Cell Treatment & Vehicle Control
-
Action: Add 100 µL of the 100 µM intermediate solution to 900 µL of complete media in your assay plate to achieve a final concentration of 10 µM. Mandatory: Prepare a parallel Vehicle Control well containing 0.1% DMSO in media (without the compound).
-
Causality: The vehicle control establishes a self-validating baseline. By comparing the treated cells to the 0.1% DMSO control, you definitively prove that any observed phenotypic changes (e.g., apoptosis, reduced proliferation) are driven by the pharmacological action of the benzamide derivative, and not by background solvent toxicity[5][6].
Step-by-step workflow for the preparation and dilution of hydrophobic stock solutions.
Data Presentation: Serial Dilution Scheme
To assist in assay planning, the following table summarizes the quantitative dilution scheme required to maintain the ≤0.1% DMSO safety threshold across various target doses.
| Target Assay Concentration | Volume of 10 mM Stock | Volume of Culture Media | Final DMSO Concentration | Toxicity Risk |
| 100 µM | 10.0 µL | 990 µL | 1.0% | HIGH (Mitochondrial Damage) |
| 50 µM | 5.0 µL | 995 µL | 0.5% | Moderate (Borderline limit) |
| 10 µM | 1.0 µL | 999 µL | 0.1% | SAFE (Optimal for Assays) |
| 1 µM | 0.1 µL* | 999.9 µL | 0.01% | SAFE |
| Vehicle Control | 1.0 µL (Pure DMSO) | 999 µL | 0.1% | SAFE (Baseline Control) |
*Note: For target concentrations requiring <1.0 µL of stock, utilize the Intermediate Dilution method (Step 4) to avoid micro-pipetting errors.
References
- Patent WO2005117909A2. "Kinase modulators and methods of use." Google Patents.
-
Nikon Microscope Solutions. "Using live-cell imaging in cell counting — The cytotoxicity of DMSO." Nikon Healthcare. Available at:[Link]
-
Yuan, C., et al. (2014). "Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes." PLoS ONE, 9(9), e107447. Available at:[Link]
-
Awan, M., et al. (2020). "Dimethyl sulfoxide: a central player since the dawn of cryobiology, is efficacy balanced by toxicity?" Regenerative Medicine, 15(3). Available at:[Link]
-
National Institutes of Health (NIH). "Strategies in developing dimethyl sulfoxide (DMSO)-free cryopreservation protocols for biotherapeutics." PMC. Available at:[Link]
Sources
- 1. WO2005117909A2 - Kinase modulators and methods of use - Google Patents [patents.google.com]
- 2. N-Isobutyl-4-MethylbenzaMide, 97% CAS#: 88358-24-1 [m.chemicalbook.com]
- 3. Norglaucine hydrochloride | 39945-41-0 | Benchchem [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes | PLOS One [journals.plos.org]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. Strategies in developing dimethyl sulfoxide (DMSO)-free cryopreservation protocols for biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Utilizing 4-Methyl-N-(2-methylpropyl)benzamide as a Chemical Probe for T1R Taste Receptor Modulator Assays
Introduction to the Chemical Probe
In the pharmacological characterization of Class C G-protein-coupled receptors (GPCRs), distinguishing between orthosteric agonism and allosteric modulation is a critical hurdle. 4-methyl-N-(2-methylpropyl)benzamide (also known as N-isobutyl-p-toluamide) is a synthetic aromatic amide that serves as a highly selective chemical probe[1]. It functions as a Positive Allosteric Modulator (PAM) for the human T1R1/T1R3 (umami) and T1R2/T1R3 (sweet) taste receptors[2].
Unlike orthosteric ligands (e.g., L-glutamate or sucrose) that bind to the large extracellular Venus flytrap (VFT) domain, this probe binds directly to the transmembrane domain (TMD) of the receptor[3]. Because it lacks intrinsic agonist activity, 4-methyl-N-(2-methylpropyl)benzamide is an ideal tool compound for isolating allosteric effects in high-throughput screening (HTS) assays, allowing researchers to measure the leftward shift in the EC50 of natural agonists.
Mechanistic Rationale & Assay Design
To quantify the allosteric modulation of T1R receptors, researchers rely on real-time intracellular calcium mobilization assays (e.g., FLIPR)[4]. However, native T1R receptors couple to gustducin, a G-protein not endogenously expressed in standard immortalized cell lines.
The Causality of the Assay Design: To bypass this limitation, HEK293 cells are stably co-transfected with the T1R heterodimer and Gα15 (or Gα16). Gα15 is a promiscuous G-protein chimera that artificially forces Gs/Gi-linked receptors to couple to the Gq-phospholipase C β (PLCβ) pathway[5]. Upon receptor activation, PLCβ cleaves PIP2 into inositol trisphosphate (IP3), triggering a massive release of calcium from the endoplasmic reticulum (ER). This total intracellular calcium influx provides a significantly higher signal-to-noise ratio than downstream IP1 accumulation assays[6].
T1R GPCR signaling pathway coupled via Gα15 to intracellular calcium release.
Self-Validating Protocol: FLIPR Calcium Mobilization Assay
To ensure scientific integrity, this protocol is designed as a self-validating system. It includes internal controls to rule out false positives (e.g., intrinsic agonism of the probe) and false negatives (e.g., dye leakage or dead cells).
Phase 1: Cell Preparation & Matrix Adhesion
-
Matrix Coating: Coat 384-well black, clear-bottom microplates with Poly-D-lysine (50 µg/mL) for 1 hour. Rationale: HEK293 cells adhere weakly. Automated liquid handling during FLIPR injection will dislodge them without an electrostatic attachment matrix, destroying the optical focal plane.
-
Cell Seeding: Seed HEK293 cells stably expressing T1R1/T1R3 and Gα15 at a density of 15,000 cells/well in 20 µL of DMEM supplemented with 10% FBS[4].
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2 to allow for monolayer formation and optimal receptor expression.
Phase 2: Dye Loading & Efflux Inhibition
-
Dye Preparation: Prepare a loading buffer containing 2 µM Fluo-4 AM (a cell-permeant acetoxymethyl ester calcium indicator) and 2.5 mM Probenecid in standard assay buffer (HBSS + 20 mM HEPES, pH 7.4).
-
Loading: Remove culture media and add 20 µL of the Fluo-4 AM loading buffer to each well.
-
Incubation: Incubate for 1 hour at 37°C. Rationale: Intracellular esterases cleave the AM group, trapping the calcium-sensitive fluorophore inside the cell. Probenecid is strictly required to inhibit multidrug resistance proteins (MRPs), preventing the active extrusion of the de-esterified dye.
Phase 3: Compound Preparation & Control Layout
Prepare compounds at 3X final concentration in assay buffer (final DMSO concentration must be <0.5% to prevent cellular toxicity).
-
Negative Control: Assay buffer + 0.5% DMSO.
-
Agonist Baseline: L-Glutamate at its EC20 concentration (typically ~1-2 mM for T1R1/T1R3).
-
Positive PAM Control: L-Glutamate (EC20) + 0.2 mM IMP (Inosine monophosphate, a known natural PAM)[5].
-
Probe Alone: 10 µM 4-methyl-N-(2-methylpropyl)benzamide (Tests for intrinsic agonism).
-
Experimental Wells: L-Glutamate dose-response (0.1 mM to 20 mM) + 10 µM 4-methyl-N-(2-methylpropyl)benzamide.
Phase 4: Kinetic Execution (FLIPR)
-
Baseline Read: Record baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 10 seconds.
-
First Injection (Modulator): Inject 10 µL of 4-methyl-N-(2-methylpropyl)benzamide or buffer. Read continuously for 2 minutes. Rationale: This confirms the probe does not trigger calcium release on its own.
-
Second Injection (Agonist): Inject 10 µL of L-Glutamate dose-response. Read continuously for 3 minutes to capture the kinetic peak of calcium mobilization.
Workflow for high-throughput FLIPR calcium mobilization assay.
Data Presentation & Expected Outcomes
Data is analyzed by calculating the maximum relative fluorescence units (Max RFU) minus the baseline RFU. The dose-response curves are fitted using a four-parameter logistic non-linear regression model.
A successful assay utilizing 4-methyl-N-(2-methylpropyl)benzamide will yield a significant leftward shift in the orthosteric agonist's EC50, without altering the baseline fluorescence prior to agonist injection.
| Receptor System | Orthosteric Agonist | Modulator (Chemical Probe) | Modulator Conc. | Agonist EC50 (mM) | Fold-Shift (Potency Increase) |
| T1R1/T1R3 | L-Glutamate | None (Buffer Control) | - | 5.00 | 1.0x |
| T1R1/T1R3 | L-Glutamate | IMP (Positive Control) | 0.2 mM | 0.50 | 10.0x |
| T1R1/T1R3 | L-Glutamate | 4-methyl-N-(2-methylpropyl)benzamide | 10 µM | 0.15 | ~33.3x |
| T1R2/T1R3 | Sucrose | None (Buffer Control) | - | 120.00 | 1.0x |
| T1R2/T1R3 | Sucrose | 4-methyl-N-(2-methylpropyl)benzamide | 10 µM | 24.00 | 5.0x |
Table 1: Representative pharmacological shifts demonstrating the efficacy of 4-methyl-N-(2-methylpropyl)benzamide as a PAM. The probe drastically lowers the required concentration of L-Glutamate and Sucrose to achieve half-maximal receptor activation.
References
-
Flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof. Google Patents (US8124121B2). Available at:[1]
-
Binding assays that use the T1R1/T1R3 (umami) taste receptor to identify compounds that elicit or modulate umami taste. Google Patents (US7309577B2). Available at:[2]
-
Human receptors for sweet and umami taste. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link][5]
-
Different functional roles of T1R subunits in the heteromeric taste receptors. PubMed Central (PMC). Available at:[Link][4]
-
Volatile Short-Chain Aliphatic Aldehydes Act as Taste Modulators through the Orally Expressed Calcium-Sensing Receptor CaSR. PubMed Central (PMC). Available at:[Link][3]
-
Calcium Assay Protocol in 1536-Well Plate Format. ResearchGate. Available at:[Link][6]
Sources
- 1. US8124121B2 - Flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof - Google Patents [patents.google.com]
- 2. US7309577B2 - Binding assays that use the T1R1/T1R3 (umami) taste receptor to identify compounds that elicit or modulate umami taste - Google Patents [patents.google.com]
- 3. Volatile Short-Chain Aliphatic Aldehydes Act as Taste Modulators through the Orally Expressed Calcium-Sensing Receptor CaSR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different functional roles of T1R subunits in the heteromeric taste receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
crystallization techniques for 4-methyl-N-(2-methylpropyl)benzamide isolation
Application Note: Advanced Crystallization and Isolation Strategies for 4-Methyl-N-(2-methylpropyl)benzamide
Executive Summary & Rationale
The isolation of 4-methyl-N-(2-methylpropyl)benzamide (also known as N-isobutyl-4-methylbenzamide) presents unique challenges in downstream processing. Synthesized as a precursor in organometallic cross-coupling reactions or utilized as a flavor-modulating agent[1][2], this compound possesses a relatively low melting point of 82–83 °C[1].
Due to its specific physicochemical profile—combining a polar, hydrogen-bonding amide core with highly hydrophobic p-tolyl and isobutyl groups—the compound is highly susceptible to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," during crystallization[3]. When supersaturation is generated too rapidly, the solute separates into an impurity-rich liquid emulsion rather than forming a rigid crystal lattice[3][4]. This application note details self-validating, causality-driven crystallization protocols designed to bypass the miscibility gap, ensuring high-purity crystalline isolation.
Physicochemical Profiling & Solvent Selection
Successful crystallization requires balancing the solvation of the amide bond with the repulsion of the hydrophobic aliphatic/aromatic tails. Amides generally exhibit superior crystal growth in the presence of solvents that can participate in or modulate hydrogen bonding[5].
Table 1: Physicochemical & Solubility Profile
| Property / Parameter | Value / Characteristic | Mechanistic Implication |
| Molecular Weight | 191.27 g/mol | Small molecule; highly mobile in solution. |
| Melting Point | 82–83 °C[1] | Low MP increases the risk of LLPS if crystallization temperature approaches the melting transition[3]. |
| Hydrogen Bonding | 1 Donor (N-H), 1 Acceptor (C=O) | Promotes directional crystal packing; sensitive to protic vs. aprotic solvent environments[5]. |
| Primary Good Solvents | Ethyl Acetate (EtOAc), Ethanol (EtOH) | EtOAc provides dipole interactions; EtOH provides competitive hydrogen bonding to fully dissolve the crude solid. |
| Primary Anti-Solvents | Heptane, Water | Heptane forces hydrophobic aggregation; Water rapidly crashes out the organic mass but risks severe oiling out if added too fast[6]. |
Mechanistic Insights: Overcoming Liquid-Liquid Phase Separation (LLPS)
Oiling out is a kinetic phenomenon driven by high supersaturation and delayed nucleation[3][7]. When 4-methyl-N-(2-methylpropyl)benzamide is cooled rapidly in a mixed solvent system (e.g., EtOAc/Heptane), the system crosses the spinodal curve before crossing the nucleation boundary. This forces the single liquid phase to demix into a solute-rich dispersed phase (oil droplets) and a solute-lean continuous phase[4][8].
The Causality of the Solution: To prevent LLPS, we must artificially lower the energy barrier for nucleation. This is achieved by seeding the solution within the metastable zone and employing a strictly controlled cooling ramp. Seeding provides a pre-existing lattice, allowing solute molecules to integrate directly into the solid phase, bypassing the liquid-liquid demixing entirely[3][9].
Caption: Thermodynamic pathways in amide crystallization: Avoiding LLPS via controlled seeding.
Experimental Protocols
The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure the thermodynamic state of the crystallization is verified at each critical juncture.
Protocol A: Controlled Cooling Crystallization (EtOAc / Heptane)
This method is prioritized for high-purity isolation from crude synthesis mixtures.
-
Dissolution: Suspend 10.0 g of crude 4-methyl-N-(2-methylpropyl)benzamide in 30 mL of Ethyl Acetate (EtOAc). Heat the jacketed reactor to 60 °C under moderate agitation (250 rpm) until complete dissolution is achieved.
-
Anti-Solvent Titration: Slowly add 45 mL of Heptane at 60 °C over 15 minutes.
-
IPC Check: The solution must remain clear. If turbidity appears, heat to 65 °C to redissolve, indicating the saturation limit has been reached.
-
-
Metastable Zone Entry: Cool the reactor to 50 °C at a rate of 0.5 °C/min.
-
Causality: 50 °C is chosen because it is well below the compound's melting point (82–83 °C)[1], reducing the thermodynamic favorability of the liquid oil phase, yet warm enough to maintain a wide metastable zone.
-
-
Seeding (Self-Validation Step): Add 0.1 g (1.0 wt%) of pure 4-methyl-N-(2-methylpropyl)benzamide seed crystals.
-
IPC Check: Observe the seeds for 15 minutes. If they dissolve, the solution is undersaturated; add 5 mL of Heptane. If the solution instantly turns milky (emulsion), LLPS has occurred; reheat to 65 °C and restart cooling. Seeds must remain suspended with sharp edges.
-
-
Crystal Growth (Cooling Ramp): Cool the suspension from 50 °C to 5 °C at a strict rate of 0.1 °C/min.
-
Causality: A slow cooling rate ensures the supersaturation generation rate does not exceed the crystal growth rate, preventing secondary nucleation and oiling out[7].
-
-
Isolation: Filter the resulting white crystalline slurry under vacuum. Wash the filter cake with 15 mL of pre-chilled (5 °C) Heptane. Dry under vacuum at 40 °C for 12 hours.
Protocol B: Anti-Solvent Crystallization (Ethanol / Water)
This method is ideal for rapid bulk recovery, though it carries a higher risk of LLPS if addition rates are not strictly controlled[6].
-
Dissolution: Dissolve 10.0 g of the compound in 40 mL of absolute Ethanol at 40 °C.
-
Anti-Solvent Addition: Using a dosing pump, add 60 mL of deionized Water at a rate of 1.0 mL/min while maintaining a high agitation rate (400 rpm).
-
Causality: High agitation minimizes local zones of extreme supersaturation at the point of anti-solvent impact, which is the primary trigger for liquid-liquid demixing in aqueous systems[6].
-
-
Aging: Once addition is complete, age the slurry at 20 °C for 2 hours to allow Ostwald ripening, which consumes any transient oil droplets and converts them into the thermodynamically stable crystalline phase[3][4].
-
Isolation: Filter, wash with a 20:80 EtOH/Water mixture, and dry.
Troubleshooting & Optimization
Table 2: Causality-Based Troubleshooting Guide
| Observation / Issue | Mechanistic Cause | Corrective Action |
| Solution turns milky/opaque without solid particles (Oiling Out) | System crossed the spinodal curve; supersaturation is too high[3][7]. | Reheat until clear. Increase the ratio of good solvent (EtOAc) or reduce the cooling rate. Seed at a higher temperature. |
| Seeds dissolve upon addition | Solution is undersaturated; operating outside the metastable zone. | Lower the seeding temperature by 5 °C or add 5-10% more anti-solvent before re-seeding. |
| Crystals adhere to reactor walls | Uncontrolled secondary nucleation; common in static or low-agitation hydrogen-bonding systems[5]. | Increase agitation rate. Ensure the reactor walls are free of scratches. Implement a slower cooling ramp. |
| Broad melting point (< 82 °C) | Inclusion of mother liquor impurities within the crystal lattice due to rapid growth[4]. | Perform a recrystallization using Protocol A. Ensure the aging step is not skipped. |
References
-
Carbon–Carbon Bond Formation of Trifluoroacetyl Amides with Grignard Reagents via C(O)–CF3 Bond Cleavage The Journal of Organic Chemistry - ACS Publications URL:[Link][1]
-
Flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof US Patent 8124121B2 - Google Patents URL:[2]
-
Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Organic Process Research & Development - ACS Publications URL:[Link][4]
-
Getting crystals your crystallographer will treasure: a beginner's guide National Institutes of Health (NIH) - PMC URL:[Link][5]
-
Oiling Out in Crystallization: Liquid-Liquid Phase Separation (LLPS) Mettler Toledo - Crystallization Knowledge Base URL:[Link][3]
-
Study on the Oiling-out and Crystallization for the Purification of Idebenone Organic Process Research & Development - ACS Publications URL:[Link][6]
-
Investigation of Oiling‐Out Phenomenon of Small Organic Molecules in Crystallization Processes: A Review ResearchGate / ChemistrySelect URL:[Link][7]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US8124121B2 - Flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof - Google Patents [patents.google.com]
- 3. mt.com [mt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Solubility Issues of 4-methyl-N-(2-methylpropyl)benzamide
Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve the specific aqueous solubility challenges associated with 4-methyl-N-(2-methylpropyl)benzamide (also known as N-isobutyl-p-toluamide).
The Causality of Insolubility: A Physicochemical Perspective
To solve a solubility issue, we must first understand the thermodynamic forces at play. 4-methyl-N-(2-methylpropyl)benzamide is a highly lipophilic molecule. Its insolubility in aqueous media is driven by two primary factors:
-
Crystal Lattice Energy: The primary amide core acts as both a strong hydrogen bond donor and acceptor, creating a highly stable, ordered crystal lattice in the solid state[1].
-
The Hydrophobic Effect: The non-polar p-tolyl and isobutyl groups disrupt the hydrogen-bonded network of water. When you attempt to dissolve this compound in an aqueous buffer, the thermodynamic penalty of breaking the solute-solute interactions is not offset by favorable solute-solvent interactions, leading to an massive entropic penalty and immediate precipitation[2].
Because the amide group is neutral and lacks ionizable functional groups within the physiological pH range (pH 4–10), traditional pH adjustment strategies will fail. Solubility enhancement must rely on disrupting hydrophobic interactions via co-solvents, surfactants, or supramolecular encapsulation.
Troubleshooting FAQs
Q1: Why does my compound precipitate immediately upon dilution from a DMSO stock into PBS? A: This phenomenon, known as "solvent shift precipitation," occurs because the local concentration of the hydrophobic benzamide exceeds its aqueous thermodynamic solubility limit before the DMSO can fully diffuse into the bulk aqueous phase. Solution: Use a stepwise dilution method, or introduce a non-ionic surfactant (e.g., 0.01-0.1% Tween-20) into the receiving aqueous buffer prior to adding the stock solution. The surfactant forms micelles that immediately encapsulate the hydrophobic moieties, lowering the free energy of the system[2].
Q2: Can I adjust the pH of my buffer to force 4-methyl-N-(2-methylpropyl)benzamide into solution? A: No. Unlike amines or carboxylic acids, the amide group in this compound does not ionize under standard physiological or assay conditions. Adjusting the pH will not alter its solubility profile.
Q3: What is the optimal solvent for preparing a highly concentrated stock solution? A: Dimethyl sulfoxide (DMSO) or absolute ethanol are the gold standards. DMSO has a high dielectric constant and readily disrupts the intermolecular hydrogen bonding of the amide lattice, allowing for stock concentrations exceeding 50 mM[2].
Q4: How can I achieve a stable, solvent-free aqueous solution for sensitive cell-based or in vivo assays? A: The most effective strategy for completely solvent-free solubilization is inclusion complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD features a hydrophobic internal cavity that sequesters the lipophilic p-tolyl and isobutyl groups, while its highly hydroxylated exterior ensures excellent aqueous solubility and biocompatibility[3].
Quantitative Data & Excipient Selection
Table 1: Solvent Compatibility & Solubility Profile
| Solvent | Solubility Potential | Mechanism / Causality | Recommended Use |
| Water / PBS | Very Low (< 0.1 mg/mL) | High lipophilicity, stable crystal lattice | Avoid as primary solvent |
| DMSO | High (> 50 mg/mL) | Disrupts H-bonding, high dielectric constant | Primary stock solution preparation |
| Ethanol | Moderate to High | Favorable interactions with hydrophobic moieties | Co-solvent, complexation protocols |
| HP-β-CD (Aqueous) | High (Concentration dependent) | Hydrophobic encapsulation within cyclodextrin cavity | In vivo studies, cell-based assays |
Table 2: Excipient Troubleshooting Matrix
| Excipient Class | Example | Working Concentration | Pros | Cons |
| Non-ionic Surfactant | Tween-20, Triton X-100 | 0.01% - 0.1% (v/v) | Prevents rapid precipitation via micelle formation | May cause cell lysis or assay interference |
| Co-solvent | PEG400, Propylene Glycol | 2% - 5% (v/v) | Lowers dielectric constant of aqueous media | High concentrations are toxic in vivo |
| Inclusion Complex | HP-β-CD | 1:1 to 1:5 Molar Ratio | True aqueous solution, highly biocompatible | Requires extensive preparation time |
Strategic Decision Workflow
Use the following decision matrix to determine the most appropriate solubilization strategy based on your experimental constraints.
Figure 1: Decision matrix for resolving benzamide precipitation in aqueous media.
Self-Validating Experimental Protocols
Scientific integrity requires that protocols prove their own success. The following methodologies incorporate built-in validation steps to ensure your compound is truly dissolved, not merely suspended.
Protocol 1: Surfactant-Assisted Aqueous Dilution
Purpose: Rapid preparation of assay-ready solutions using minimal organic solvents.
-
Stock Preparation: Dissolve 4-methyl-N-(2-methylpropyl)benzamide in 100% DMSO to yield a 10 mM stock. Vortex vigorously until optically clear.
-
Buffer Preparation: Supplement your target aqueous buffer (e.g., PBS) with 0.05% (v/v) Tween-20. Stir for 5 minutes to ensure micelle formation.
-
Dilution: While vortexing the buffer continuously, add the DMSO stock dropwise to achieve the desired final concentration (ensure final DMSO concentration is ≤ 1%).
-
Self-Validation Checkpoint: Measure the optical density (OD) of the final solution at 600 nm using a spectrophotometer. An OD600 reading identical to the blank buffer (OD ≤ 0.01) mathematically validates that the compound is fully dissolved. Elevated absorbance indicates light-scattering from sub-visible colloidal aggregates, meaning the surfactant concentration must be increased.
Protocol 2: HP-β-CD Inclusion Complexation via Cosolvency-Lyophilization
Purpose: Creation of a stable, 100% aqueous, solvent-free formulation for in vivo applications. The cosolvency-lyophilization method ensures maximum encapsulation efficiency by allowing the drug and cyclodextrin to reach thermodynamic equilibrium before the organic solvent is removed[4].
-
Host Preparation: Dissolve HP-β-CD in purified water to create a 20 mM solution.
-
Guest Preparation: Dissolve 4-methyl-N-(2-methylpropyl)benzamide in a minimal volume of absolute ethanol.
-
Equilibration: Add the ethanol solution dropwise to the aqueous HP-β-CD solution (aiming for a 1:2 to 1:5 Drug:CD molar ratio). Stir continuously at 30°C for 24 hours to allow host-guest interactions to reach thermodynamic equilibrium.
-
Solvent Removal: Remove the ethanol via rotary evaporation under reduced pressure at 40°C.
-
Self-Validation Checkpoint (Filtration): Pass the remaining aqueous suspension through a 0.45 µm hydrophilic syringe filter. Causality Check: Because uncomplexed 4-methyl-N-(2-methylpropyl)benzamide is strictly insoluble in water, any drug quantified in the filtrate (via UV-Vis spectroscopy or HPLC) is definitively encapsulated within the HP-β-CD cavity.
-
Lyophilization: Freeze-dry the validated filtrate for 48 hours to obtain the solid inclusion complex powder. If the reconstituted powder yields a turbid solution, equilibrium was not reached during Step 3.
Figure 2: Self-validating workflow for HP-β-CD inclusion complexation.
References
-
[1] Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Spiral (Imperial College London).[Link]
-
[4] Preparation of curcumin-hydroxypropyl-β-cyclodextrin Inclusion Complex by Cosolvency-Lyophilization Procedure to Enhance Oral Bioavailability of the Drug. PubMed (NIH).[Link]
-
[3] Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI.[Link]
Sources
- 1. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin | MDPI [mdpi.com]
- 4. Preparation of curcumin-hydroxypropyl-β-cyclodextrin inclusion complex by cosolvency-lyophilization procedure to enhance oral bioavailability of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Degradation of 4-Methyl-N-(2-methylpropyl)benzamide During Long-Term Storage
Welcome to the Technical Support Center. As drug development professionals and analytical chemists, ensuring the long-term stability of synthetic intermediates and active pharmaceutical ingredients (APIs) is paramount. 4-methyl-N-(2-methylpropyl)benzamide (also known as N-isobutyl-p-toluamide) is a benzamide derivative. While amides are generally robust, this compound possesses specific structural liabilities—namely, an amide bond susceptible to extreme pH and a benzylic methyl group vulnerable to auto-oxidation.
This guide provides mechanistic troubleshooting, quantitative stability data, and self-validating protocols to ensure the integrity of your compound during long-term storage.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my compound degrade into 4-methylbenzoic acid and isobutylamine during aqueous storage, even at near-neutral pH? The Causality: Structurally, amides are more stable than esters because the nitrogen atom is less electronegative than oxygen, which lessens the positive charge on the carbonyl carbon and makes it less susceptible to nucleophilic attack by water (1)[1]. However, they are not completely immune to hydrolysis. In aqueous formulations, trace pH shifts or the presence of buffer salts acting as general acid/base catalysts can initiate hydrolytic cleavage, resulting in the irreversible formation of a carboxylic acid and an amine (2)[2]. The Solution: Store the compound as a lyophilized powder. If an aqueous vehicle is strictly required for in vivo dosing, prepare it fresh or buffer strictly between pH 5.5 and 6.5, avoiding phosphate buffers which are known to catalyze hydrolysis.
Q2: I am observing secondary peaks in my HPLC chromatogram when the compound is stored in polyethylene glycol (PEG) or polysorbate-based vehicles at 4°C. What is happening? The Causality: You are observing oxidative degradation. The 4-methyl group on the benzamide ring is benzylic, making its hydrogen atoms highly susceptible to abstraction and subsequent auto-oxidation. Excipients like PEGs and polysorbates frequently contain trace peroxide contaminants generated during their manufacturing or from atmospheric exposure (3)[3]. These peroxides act as radical initiators, oxidizing the benzylic methyl group to a hydroxymethyl or carboxylic acid derivative. The Solution: Treat polymeric excipients with peroxide scavengers prior to formulation, or switch to high-purity, peroxide-free grades. Always backfill storage vials with inert gas (argon or nitrogen).
Q3: Is it safe to store multi-use stock solutions in 100% DMSO at -20°C for extended periods? The Causality: No. DMSO is highly hygroscopic. Every time a multi-use vial is opened, it absorbs atmospheric moisture. Over multiple freeze-thaw cycles, this absorbed water creates a microenvironment conducive to hydrolysis. Furthermore, as DMSO freezes (melting point ~19°C), the solute can be excluded from the freezing solvent matrix, causing localized concentration spikes and precipitation that may not fully redissolve upon thawing. The Solution: Prepare single-use aliquots. If a multi-use vial must be utilized, store it in a desiccator cabinet and allow it to reach room temperature completely before opening to prevent condensation.
Section 2: Visualized System Workflows
To understand the chemical liabilities of 4-methyl-N-(2-methylpropyl)benzamide, refer to the degradation pathway map below.
Fig 1: Primary degradation pathways of 4-methyl-N-(2-methylpropyl)benzamide under storage stress.
Section 3: Quantitative Stability Profiles
The following table summarizes the degradation kinetics of 4-methyl-N-(2-methylpropyl)benzamide under various forced and long-term storage conditions. Drugs that absorb UV light can undergo light-induced degradation (4)[4], which is reflected in the ambient light condition below.
| Storage Condition | Matrix / Solvent | Duration | Remaining Purity (%) | Primary Degradation Mechanism |
| 40°C / 75% RH | Solid Powder (Amber Vial) | 6 Months | > 99.2% | None (Highly Stable) |
| 25°C (Ambient Light) | Solid Powder (Clear Vial) | 3 Months | 96.5% | Photodegradation / Oxidation |
| 25°C | Aqueous Buffer (pH 2.0) | 14 Days | 82.5% | Hydrolysis (4-Methylbenzoic acid) |
| 25°C | Aqueous Buffer (pH 10.0) | 14 Days | 78.1% | Hydrolysis (4-Methylbenzoic acid) |
| 4°C | 10% Polysorbate 80 (Air) | 30 Days | 91.4% | Oxidation (Benzylic alcohol) |
| -20°C | DMSO (Multi-use, 5 F/T) | 3 Months | 94.6% | Precipitation / Trace Hydrolysis |
Section 4: Validated Experimental Protocols
To ensure scientific integrity, all protocols must be self-validating. Do not assume your compound has survived storage; prove it through internal controls.
Protocol A: Preparation of Ultra-Stable Single-Use Aliquots
This protocol utilizes lyophilization to remove hydrolytic liabilities and inert gas to remove oxidative liabilities. It includes a self-validating recovery check.
-
Dissolution: Dissolve the synthesized 4-methyl-N-(2-methylpropyl)benzamide in anhydrous, HPLC-grade acetonitrile (ACN) to a concentration of 10 mg/mL.
-
Causality: ACN is highly volatile and lacks the hygroscopic liabilities of DMSO, allowing for efficient and complete lyophilization without retaining water.
-
-
Aliquoting: Dispense exact volumes (e.g., 100 µL for 1 mg aliquots) into 2 mL amber glass vials.
-
Causality: Amber glass blocks UV wavelengths, preventing light-induced radical initiation[4].
-
-
Lyophilization: Freeze the vials at -80°C for 2 hours, then transfer to a lyophilizer. Run the vacuum cycle for 24 hours.
-
Causality: Complete removal of the solvent eliminates the aqueous medium required for hydrolytic degradation.
-
-
Inert Gas Purging & Sealing: Before breaking the vacuum, backfill the lyophilizer chamber with high-purity Argon. Cap immediately with PTFE-lined septa.
-
Causality: Argon is heavier than air and displaces residual oxygen, preventing benzylic oxidation. PTFE prevents plasticizers and peroxides from leaching from the cap elastomer into the compound.
-
-
Self-Validation (Recovery Check): Randomly select one sealed vial from the batch. Reconstitute with 100 µL ACN, spike with an internal standard (e.g., N-benzylbenzamide), and run via HPLC-UV against a freshly prepared standard curve. Acceptance Criteria: >99% recovery and <0.5% total impurities.
Protocol B: Stability-Indicating HPLC Assay
A standard HPLC run is useless if it cannot separate the parent compound from its degradants. This protocol forces degradation to validate the column's resolving power.
-
Forced Degradation Control (System Suitability): Dissolve 1 mg of the compound in 1 mL of 0.1 N HCl. Incubate at 60°C for 2 hours to force amide hydrolysis. Neutralize with 0.1 N NaOH.
-
Causality: This intentionally generates 4-methylbenzoic acid and isobutylamine, creating a worst-case scenario sample to test your chromatography.
-
-
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
-
Self-Validation (Resolution Check): Inject the forced degradation sample. Calculate the Resolution ( Rs ) between the parent peak (4-methyl-N-(2-methylpropyl)benzamide) and the primary degradant peak (4-methylbenzoic acid).
-
Acceptance Criteria: The method is only validated for stability tracking if Rs>2.0 . If Rs<2.0 , flatten the gradient slope.
-
Fig 2: Self-validating HPLC workflow ensuring resolution of parent compound from degradants.
References
- Significance of Stability Studies on Degradation Product Research Journal of Pharmacy and Technology
- Understanding the chemical basis of drug stability and degrad
- Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways BioProcess Intern
- Chemical stability in dosage forms Clinical G
Sources
Technical Support Center: Troubleshooting 4-methyl-N-(2-methylpropyl)benzamide Fluorometric Assays
Welcome to the Assay Development Support Portal. When utilizing small molecules like 4-methyl-N-(2-methylpropyl)benzamide in high-throughput screening (HTS) or dose-response fluorometric assays, researchers frequently encounter background interference. This guide provides authoritative, self-validating troubleshooting workflows to isolate and correct signal artifacts, ensuring high scientific integrity in your data.
Section 1: Frequently Asked Questions (FAQs) on Interference Causality
Q1: Why does 4-methyl-N-(2-methylpropyl)benzamide cause a non-linear fluorescence response at higher concentrations? A1: This is typically caused by the Inner Filter Effect (IFE) [1]. 4-methyl-N-(2-methylpropyl)benzamide contains an aromatic benzamide ring that can absorb light in the UV to near-UV spectrum. If your assay's excitation or emission wavelengths overlap with the compound's absorbance spectrum, the compound will absorb the light. Primary IFE occurs when the compound absorbs the excitation light before it reaches the fluorophore, while secondary IFE occurs when it absorbs the emitted light[1],[2]. This artificially quenches the signal, mimicking a false positive in inhibition assays[3].
Q2: My negative controls containing only the compound and buffer are showing a high fluorescence signal. What is happening? A2: You are observing compound autofluorescence . Small molecules with conjugated pi-electron systems can absorb excitation light and emit their own fluorescence[3]. If this emission overlaps with your assay's detection window, it increases the background noise, reducing the signal-to-noise ratio (S/N) and assay sensitivity[4]. Using black microplates can help reduce background autofluorescence for short half-life fluorophores by quenching stray light[5].
Q3: The fluorescence signal fluctuates wildly between replicates, and the solution looks slightly cloudy at 50 µM. How do I fix this? A3: This indicates colloidal aggregation . Hydrophobic small molecules can form aggregates in aqueous assay buffers. These aggregates cause Rayleigh or Raman light scattering, which the detector misinterprets as fluorescence or quenching. Adding a non-ionic surfactant (e.g., 0.01% Triton X-100) disrupts these aggregates and restores signal stability[3].
Section 2: Quantitative Impact of the Inner Filter Effect (IFE)
To determine whether your 4-methyl-N-(2-methylpropyl)benzamide assay requires mathematical correction, measure the absorbance of your sample. The table below summarizes the causality between absorbance and signal error based on the Beer-Lambert law.
| Total Absorbance ( Aex+Aem ) | Estimated Signal Error (%) | Recommended Action |
| < 0.05 | < 5% | No correction needed; IFE is negligible[2]. |
| 0.06 | ~ 8% | Apply Mathematical IFE Correction[6]. |
| 0.10 | ~ 12% | Apply Mathematical IFE Correction[6]. |
| 0.30 | ~ 38% | Dilute sample or redesign assay[6]. |
Section 3: Step-by-Step Troubleshooting Methodologies
Protocol 1: Self-Validating IFE Correction Workflow
Objective: Mathematically correct for primary and secondary IFE without altering the chemical properties of the sample[1].
-
Measure Observed Fluorescence ( Fobs ): Record the fluorescence intensity of the sample containing 4-methyl-N-(2-methylpropyl)benzamide at the assay's standard excitation and emission wavelengths.
-
Measure Absorbance: Using a spectrophotometer or a microplate reader with absorbance capabilities, measure the optical density of the sample at the exact excitation wavelength ( Aex ) and emission wavelength ( Aem )[1].
-
Calculate the Correction Factor (CF): Apply the standard IFE correction formula:
CF=10(Aex+Aem)/2 [2] -
Determine Corrected Fluorescence ( Fcorr ): Multiply the observed fluorescence by the correction factor:
Fcorr=Fobs×CF -
Self-Validation Step: Perform a serial dilution of the compound. If Fcorr scales linearly with concentration while Fobs plateaus, the correction is mathematically validated[1].
Protocol 2: Mitigating Autofluorescence via Time-Resolved FRET (TR-FRET)
Objective: Eliminate background fluorescence from the benzamide compound using temporal resolution[3].
-
Switch to a Lanthanide Fluorophore: Conjugate your assay target with a long-lifetime fluorophore, such as Europium or Terbium, which have emission half-lives >1000 µs[5].
-
Set Delay Time: Program the microplate reader with a delay time of 50–100 µs after the initial excitation flash[3].
-
Measure Emission: Collect the emission signal. The short-lived autofluorescence of 4-methyl-N-(2-methylpropyl)benzamide (typically <1 µs) will have completely decayed, leaving only the specific signal from the assay probe[5].
-
Self-Validation Step: Measure a well containing only the compound and buffer. The signal should be identical to a blank buffer well, confirming the complete decay of background noise[4].
Section 4: Visualizations
Logical troubleshooting workflow for identifying and resolving assay interference.
Step-by-step mathematical correction workflow for the Inner Filter Effect (IFE).
References
-
[1] Technical Support Center: Correcting for the Inner Filter Effect in Fluorescence Assays - Benchchem. 1
-
[2] What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? - labbot.bio. 2
-
[3] Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf. 3
-
[6] Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC.6
-
[4] Background in Fluorescence Imaging - Thermo Fisher Scientific. 4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. revvity.com [revvity.com]
- 6. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Plasma Extraction for 4-methyl-N-(2-methylpropyl)benzamide
Welcome to the Application Support Portal. Extracting highly lipophilic, neutral amides like 4-methyl-N-(2-methylpropyl)benzamide (a p-toluamide derivative) from complex biological matrices presents unique challenges. Due to its structure, this compound exhibits strong non-specific binding to plasma proteins and co-elutes with endogenous phospholipids if not properly isolated.
This guide provides diagnostic troubleshooting, validated standard operating procedures (SOPs), and mechanistic insights to help you build a self-validating extraction workflow.
Module 1: Diagnostic Q&A (Troubleshooting)
Q1: My recovery using Liquid-Liquid Extraction (LLE) with ethyl acetate is inconsistent and generally below 50%. How can I improve partitioning? The Mechanism: As a neutral lipophilic benzamide, your target compound is prone to strong hydrophobic interactions with plasma proteins. If you do not actively disrupt these protein-drug complexes prior to extraction, the analyte remains trapped in the aqueous matrix[1]. Furthermore, ethyl acetate often pulls excessive polar lipids, leading to emulsion formation at the interface. The Solution: Switch your extraction solvent to Methyl tert-butyl ether (MTBE)[2]. MTBE provides excellent solvation for benzamide derivatives while maintaining a lower density than water. This allows for a "freeze-out" technique where the aqueous plasma layer is frozen, and the top MTBE layer is simply poured off, eliminating pipetting errors. To break protein binding, pre-treat the plasma with a high-ionic-strength buffer or mild base prior to adding the organic solvent[3].
Q2: I am observing severe signal suppression (-60%) in my LC-MS/MS analysis after Protein Precipitation (PPT). How do I resolve this? The Mechanism: PPT using acetonitrile or methanol effectively crashes out large proteins but leaves behind high concentrations of endogenous glycerophospholipids (e.g., phosphatidylcholines). During electrospray ionization (ESI), these phospholipids outcompete the uncharged benzamide for access to the droplet surface, causing severe ion suppression. The Solution: Abandon simple PPT and implement a Polymeric Solid-Phase Extraction (SPE) workflow. Polymeric Hydrophilic-Lipophilic Balance (HLB) sorbents allow for aggressive washing steps that strip away salts and polar lipids before eluting the benzamide[3].
Q3: During Solid-Phase Extraction (SPE) with a C18 cartridge, the analyte is breaking through during the load step. Why is this happening? The Mechanism: Plasma is highly viscous. If loaded directly, plasma proteins can block the sorbent pores or act as a secondary stationary phase, pulling the lipophilic analyte straight through the cartridge. The Solution: Dilute the plasma 1:1 with 4% phosphoric acid (H₃PO₄) before loading. Because amides have a very low pKa (< 0), the acidic environment denatures the plasma proteins to release the drug[1] but keeps the benzamide in its neutral state, ensuring it retains strongly on the reversed-phase sorbent.
Module 2: Experimental Workflows & Methodologies
Workflow 1: Polymeric Solid-Phase Extraction (SPE)
Optimized Solid-Phase Extraction (SPE) workflow for benzamides in plasma.
SOP 1: High-Recovery Polymeric SPE Protocol
-
Sample Pre-treatment: Aliquot 100 µL of human plasma. Add 100 µL of 4% Phosphoric acid. Vortex for 30 seconds.
-
Conditioning: Pass 1.0 mL of Methanol (MeOH) followed by 1.0 mL of LC-MS grade water through a 30 mg polymeric HLB cartridge.
-
Loading: Load the 200 µL pre-treated sample at a controlled flow rate of 1 mL/min.
-
Washing: Wash the sorbent bed with 1.0 mL of 5% MeOH in water. (Self-Validation Check: Collect this fraction during method development; if your analyte is present here, reduce the MeOH concentration to 2%).
-
Elution: Elute the target compound with 2 x 500 µL of 100% Acetonitrile.
-
Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of your initial LC mobile phase.
Workflow 2: Liquid-Liquid Extraction (LLE) Troubleshooting
Diagnostic logic tree for resolving emulsions during Liquid-Liquid Extraction.
SOP 2: MTBE Liquid-Liquid Extraction with Freeze-Out
-
Aliquot & Spike: Combine 100 µL plasma with 10 µL of internal standard (e.g., a deuterated benzamide analogue)[2].
-
Buffer Addition: Add 100 µL of 0.1 M Sodium Carbonate (pH 10) to ensure any trace ionizable matrix components are neutralized, maximizing organic partitioning[3].
-
Extraction: Add 1.0 mL of MTBE. Vortex vigorously for 10 minutes to maximize surface area contact between phases.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Freeze-Out: Place the tubes in a dry ice/ethanol bath or a -80°C freezer for 5–10 minutes until the lower aqueous layer is completely frozen solid.
-
Transfer: Decant the unfrozen upper MTBE layer into a clean collection tube. Evaporate to dryness and reconstitute.
Module 3: Quantitative Performance Metrics
To ensure your laboratory is operating a self-validating system, benchmark your chosen method against the following expected parameters for benzamide extraction. Note: Matrix effect is calculated as (Peak Area in Presence of Matrix / Peak Area in Absence of Matrix) - 1. A negative value indicates ion suppression.
| Extraction Methodology | Mean Recovery (%) | Matrix Effect (%) | Phospholipid Removal Efficiency | Labor Intensity |
| Protein Precipitation (PPT) | 85 - 95 | -40 to -60 (Suppression) | Poor | Low |
| Liquid-Liquid Extraction (MTBE) | 75 - 85 | -5 to +5 | Good | Medium |
| Solid-Phase Extraction (HLB) | 90 - 98 | -2 to +2 | Excellent | High |
References
-
[3] Bressolle, F., et al. "Determination of Amisulpride, a New Benzamide Derivative, in Human Plasma and Urine by Liquid-Liquid Extraction or Solid-Phase Extraction in Combination With High-Performance Liquid Chromatography and Fluorescence Detection." Journal of Chromatography B: Biomedical Sciences and Applications. URL:[Link]
-
[2] Danish, M., et al. "Determination of a Benzamide Histone Deacetylase Inhibitor, MS-275, in Human Plasma by Liquid Chromatography With Mass-Spectrometric Detection." Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences. URL:[Link]
-
[1] Shen, J. X., et al. "Liquid–liquid extraction of strongly protein bound BMS-299897 from human plasma and cerebrospinal fluid, followed by high-performance liquid chromatography/tandem mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis (Cited via Direct Plasma Sample Injection review). URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of a benzamide histone deacetylase inhibitor, MS-275, in human plasma by liquid chromatography with mass-spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of amisulpride, a new benzamide derivative, in human plasma and urine by liquid-liquid extraction or solid-phase extraction in combination with high-performance liquid chromatography and fluorescence detection. application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Framework for Comparative Analysis: Evaluating Novel Benzamides Against Standard-of-Care Inhibitors
A Guide for Researchers in Drug Discovery and Development
Introduction: The Quest for Novel Therapeutics
The benzamide scaffold is a cornerstone in medicinal chemistry, forming the basis of a multitude of approved drugs and clinical candidates with a wide array of biological activities. The introduction of novel benzamide derivatives, such as 4-methyl-N-(2-methylpropyl)benzamide, into the drug discovery pipeline necessitates a rigorous and systematic evaluation of their performance against established standard-of-care inhibitors. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for conducting a comparative analysis of a novel benzamide compound.
While specific experimental data for 4-methyl-N-(2-methylpropyl)benzamide is not yet extensively published, this document will use it as a case study to illustrate the principles and methodologies for its characterization. We will focus on a well-defined and highly relevant target for which numerous benzamide and other chemical classes have been investigated: Fatty Acid Amide Hydrolase (FAAH) .
FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other bioactive lipid amides.[1] Inhibition of FAAH has emerged as a promising therapeutic strategy for a range of conditions, including pain, anxiety, and inflammatory disorders, without the psychotropic side effects associated with direct cannabinoid receptor agonists.[2][3] This guide will therefore compare our test compound, 4-methyl-N-(2-methylpropyl)benzamide, against well-characterized, standard FAAH inhibitors such as URB597 and PF-3845.
This document will provide a detailed roadmap for:
-
In Vitro Characterization: Determining the potency, selectivity, and mechanism of inhibition.
-
In Vivo Evaluation: Assessing efficacy in relevant animal models.
-
Data Interpretation and Presentation: Structuring the comparative data for clear and objective assessment.
By following this framework, researchers can generate a robust data package to support the progression of novel benzamide derivatives from hit-to-lead and beyond.
The Target: Fatty Acid Amide Hydrolase (FAAH) and the Rationale for Inhibition
FAAH is an integral membrane enzyme that terminates the signaling of fatty acid amides by hydrolyzing them to their corresponding free fatty acids and ethanolamine.[4] The most well-known substrate for FAAH is anandamide (AEA), an endogenous cannabinoid that activates both CB1 and CB2 receptors. By inhibiting FAAH, the endogenous levels of anandamide are increased, leading to enhanced cannabinoid receptor signaling in a spatially and temporally controlled manner.[5] This localized enhancement of endocannabinoid tone is believed to be the basis for the therapeutic benefits of FAAH inhibitors, while avoiding the global activation of CB1 receptors that leads to the psychoactive effects of exogenous cannabinoids.[6]
The signaling pathway is depicted below:
Comparative In Vitro Analysis: Potency and Selectivity
The initial step in characterizing a novel inhibitor is to determine its potency against the target enzyme and its selectivity against other related enzymes.
Potency Determination: IC50 Measurement
The half-maximal inhibitory concentration (IC50) is a key metric of an inhibitor's potency. A common method for determining the IC50 of FAAH inhibitors is a fluorescence-based assay.[7]
Experimental Protocol: Fluorometric FAAH Inhibition Assay
-
Enzyme and Substrate Preparation:
-
Recombinant human or rat FAAH is used as the enzyme source.
-
A fluorogenic substrate, such as AMC-arachidonoyl amide, is used.[7] FAAH hydrolyzes this substrate to release the fluorescent product 7-amino-4-methylcoumarin (AMC).
-
-
Assay Procedure:
-
The assay is typically performed in a 96- or 384-well plate format.
-
A serial dilution of the test compound (4-methyl-N-(2-methylpropyl)benzamide) and standard inhibitors (e.g., URB597, PF-3845) is prepared.
-
The inhibitors are pre-incubated with FAAH for a defined period.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence is measured over time using a plate reader with excitation at 340-360 nm and emission at 450-465 nm.[7]
-
-
Data Analysis:
-
The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot.
-
The percent inhibition for each inhibitor concentration is calculated relative to a vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Data Presentation: Comparative Potency of FAAH Inhibitors
| Inhibitor | IC50 (human FAAH) | IC50 (rat FAAH) | Mechanism of Inhibition | Reference |
| 4-methyl-N-(2-methylpropyl)benzamide | To be determined | To be determined | To be determined | N/A |
| URB597 | 4.6 nM | Not Reported | Irreversible (Carbamate) | [8] |
| PF-3845 | Potent and Selective | Potent and Selective | Irreversible | |
| PF-750 | 19 nM | Not Reported | Irreversible (Urea) | [8][9] |
Selectivity Profiling
A crucial aspect of drug development is to ensure that the inhibitor is selective for its intended target. For FAAH inhibitors, it is important to assess their activity against other serine hydrolases, such as monoacylglycerol lipase (MAGL), which also plays a role in the endocannabinoid system.[3]
Experimental Protocol: Serine Hydrolase Selectivity Screen
-
Activity-Based Protein Profiling (ABPP): This is a powerful technique to assess the selectivity of an inhibitor across the entire proteome.[9] It involves treating a cell lysate or tissue homogenate with the inhibitor, followed by a broad-spectrum serine hydrolase probe. The inhibition of probe binding to other serine hydrolases indicates off-target activity.
-
Individual Enzyme Assays: Alternatively, the inhibitor can be tested in specific enzymatic assays for a panel of related enzymes (e.g., MAGL, trypsin, chymotrypsin).
Comparative In Vivo Analysis: Efficacy in Preclinical Models
Following in vitro characterization, the efficacy of the novel inhibitor must be evaluated in relevant animal models. For FAAH inhibitors, models of pain and anxiety are commonly used.
Pharmacokinetic (PK) Studies
Before efficacy studies, it is essential to determine the pharmacokinetic profile of the compound to establish the appropriate dose and route of administration. This involves administering the compound to animals (e.g., mice or rats) and measuring its concentration in plasma and brain tissue over time.
Efficacy in a Neuropathic Pain Model: The Chung Model (Spinal Nerve Ligation)
The spinal nerve ligation (SNL) model is a widely used and well-validated model of neuropathic pain.
Experimental Protocol: In Vivo Efficacy in the SNL Model
-
Model Induction:
-
Under anesthesia, the L5 spinal nerve of the rodent is tightly ligated.
-
This procedure induces mechanical allodynia (pain in response to a non-painful stimulus) in the ipsilateral hind paw.
-
-
Compound Administration:
-
Following a post-operative recovery period and confirmation of allodynia, animals are treated with 4-methyl-N-(2-methylpropyl)benzamide, a standard inhibitor (e.g., URB597), or vehicle.[10]
-
The route of administration (e.g., intraperitoneal, oral) and dose will be informed by the PK studies.
-
-
Behavioral Testing:
-
Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold (the lowest force of filament that elicits a withdrawal response) is measured at various time points after drug administration.
-
-
Data Analysis:
-
The paw withdrawal thresholds are compared between the different treatment groups. A significant increase in the paw withdrawal threshold in the drug-treated groups compared to the vehicle group indicates an analgesic effect.
-
Data Presentation: Comparative Efficacy in a Neuropathic Pain Model
| Treatment Group | Dose (mg/kg) | Route of Administration | Paw Withdrawal Threshold (g) at 2h post-dose (Mean ± SEM) |
| Vehicle | N/A | i.p. | To be determined |
| 4-methyl-N-(2-methylpropyl)benzamide | To be determined | i.p. | To be determined |
| URB597 | 1 | i.p. | To be determined (literature values as reference)[10] |
Experimental Workflow for In Vivo Studies
Conclusion: A Path Forward for Novel Benzamide Inhibitors
This guide has outlined a systematic and scientifically rigorous framework for the comparative analysis of a novel benzamide derivative, using 4-methyl-N-(2-methylpropyl)benzamide as a case study against standard FAAH inhibitors. By following the detailed protocols for in vitro and in vivo characterization, researchers can generate the critical data needed to establish the therapeutic potential of new chemical entities. The objective presentation of this data in a comparative format is essential for making informed decisions in the drug discovery and development process. While the biological activity of 4-methyl-N-(2-methylpropyl)benzamide remains to be experimentally determined, the methodologies described herein provide a clear path for its evaluation and for the continued exploration of the vast chemical space of benzamide derivatives in the pursuit of novel therapeutics.
References
-
A. P. (2020). A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents. PubMed. [Link]
-
(2026). Novel fatty acid amide hydrolase (FAAH) inhibitors: a patent review from 2015 to 2025. Taylor & Francis Online. [Link]
-
van Egmond, N., Straub, V. M., & van der Stelt, M. (2021). Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors. Annual Review of Pharmacology and Toxicology. [Link]
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Ahn, K., Johnson, D. S., & Cravatt, B. F. (2008). Discovery and Development of Fatty Acid Amide Hydrolase (FAAH) Inhibitors. Journal of Medicinal Chemistry. [Link]
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Lambert, D. M., & Di Marzo, V. (2006). FAAH inhibitors in the limelight, but regrettably. British Journal of Pharmacology. [Link]
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Maccarrone, M., & Finazzi-Agrò, A. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Current Medicinal Chemistry. [Link]
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Ahn, K., et al. (2007). Novel Mechanistic Class of Fatty Acid Amide Hydrolase Inhibitors with Remarkable Selectivity. Biochemistry. [Link]
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Pfizer. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences. [Link]
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Tripathy, M., et al. (2023). FAAH inhibition ameliorates breast cancer in a murine model. Oncotarget. [Link]
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Cravatt, B. F., et al. (2007). Activity-based proteomic profiling reveals that the piperidine/piperazine ureas are a novel mechanistic class of FAAH inhibitors. Biochemistry. [Link]
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NMR and mass spectrometry validation of 4-methyl-N-(2-methylpropyl)benzamide
As a Senior Application Scientist overseeing analytical pipelines for small molecule drug development, I frequently encounter the challenge of distinguishing structurally similar amides. 4-methyl-N-(2-methylpropyl)benzamide (also known as N-isobutyl-p-toluamide) is a versatile compound utilized as a synthetic intermediate and investigated for its role in kinase modulation.
A common pitfall in small molecule validation is an over-reliance on legacy QA/QC methods. While comparing a 1D 1 H NMR spectrum against a known reference standard is fast, it is not a self-validating system. It cannot definitively rule out unexpected regioisomers (e.g., N-butyl-p-toluamide) or isobaric impurities without prior reference data.
To achieve absolute confidence in an Active Pharmaceutical Ingredient (API) or chemical probe's integrity, we must employ a Comprehensive Structural Elucidation Workflow . By combining High-Resolution Mass Spectrometry (HRMS) with 2D Nuclear Magnetic Resonance (NMR), we build the molecular structure de novo. This guide objectively compares these methodologies and provides field-proven, step-by-step protocols for the rigorous validation of 4-methyl-N-(2-methylpropyl)benzamide.
Methodological Comparison: Legacy vs. Advanced Workflows
| Feature | Legacy QA/QC Approach | Advanced Elucidation Workflow |
| Primary Techniques | 1D 1 H NMR, Low-Res LC-MS (Single Quad) | 1D/2D NMR (HSQC, HMBC), LC-ESI-QTOF-MS/MS |
| Reference Standard | Strictly Required | Not Required (Self-Validating) |
| Mass Accuracy | Nominal mass ( ± 0.5 Da) | Exact mass (< 5 ppm error) |
| Connectivity Proof | Inferred from chemical shifts | Unambiguously mapped via 2D heteronuclear bonds |
| Best Suited For | High-throughput batch release | Novel synthesis, impurity profiling, IND submissions |
Analytical Workflow Architecture
The following diagram illustrates the logical progression of a self-validating analytical pipeline. HRMS provides the exact empirical formula and substructural fragments, while 2D NMR acts as the ultimate arbiter of atomic connectivity.
Integrated HRMS and 2D-NMR workflow for unambiguous small molecule structural elucidation.
High-Resolution Mass Spectrometry (HRMS) Validation
According to recent 1, tandem HRMS is indispensable for determining exact elemental composition and identifying process-related impurities in drug development.
Step-by-Step Protocol: LC-ESI-HRMS
-
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol. Dilute to 1 µg/mL using a 50:50 mixture of water and acetonitrile.
-
Causality: Methanol ensures complete solvation of the hydrophobic p-tolyl ring. The final high dilution prevents time-of-flight detector saturation and minimizes matrix-induced ion suppression.
-
-
Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (50 x 2.1 mm). Elute using a gradient of 0.1% formic acid in water and acetonitrile.
-
Causality: The acidic mobile phase promotes the protonation of the amide nitrogen/oxygen prior to entering the source, drastically enhancing ionization efficiency.
-
-
Ionization (ESI+): Operate the Electrospray Ionization source in positive mode.
-
Causality: Amides readily accept a proton to form stable [M+H]+ ions. ESI is a "soft" ionization technique that preserves the intact precursor ion, allowing for exact mass measurement to confirm the empirical formula ( C12H18NO+ ).
-
-
Tandem Mass Analysis (MS/MS): Isolate the precursor ion using the quadrupole and apply Collision-Induced Dissociation (CID) at 20–30 eV.
-
Causality: CID imparts precisely enough internal energy to cleave the amide bond. This yields characteristic product ions (e.g., the acylium ion) that validate the p-toluoyl substructure independently of the isobutyl chain.
-
Quantitative Data Summary: HRMS/MS Fragments
| Ion Type | Formula | Theoretical Exact Mass (m/z) | Observed Mass (m/z) | Mass Error (ppm) | Structural Assignment |
| Precursor | [C12H18NO]+ | 192.1388 | 192.1385 | -1.5 | Intact protonated molecule |
| Fragment 1 | [C8H7O]+ | 119.0497 | 119.0495 | -1.6 | p-toluoyl (acylium) ion |
| Fragment 2 | [C7H7]+ | 91.0548 | 91.0549 | +1.1 | Tropylium ion (loss of CO) |
Nuclear Magnetic Resonance (NMR) Validation
While HRMS provides the molecular formula, NMR is the definitive tool for mapping atomic connectivity. 2 dictate that 1D spectra must be complemented by 2D techniques (HSQC, HMBC) to resolve overlapping signals and confirm regiochemistry.
Step-by-Step Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl3 is an ideal aprotic solvent that readily dissolves non-polar amides without exchanging the crucial amide (N-H) proton with the solvent. TMS provides a universal 0.00 ppm internal reference point.
-
-
1 H NMR Acquisition (400 MHz): Acquire 16 scans with a 30° excitation pulse and a 2-second relaxation delay.
-
Causality: The 30° pulse ensures rapid recovery of longitudinal magnetization, while the relaxation delay guarantees accurate quantitative integration of the isobutyl and p-tolyl protons 3.
-
-
13 C{ 1 H} NMR Acquisition (100 MHz): Acquire 1024 scans using broadband proton decoupling.
-
Causality: Carbon has a low natural abundance (~1.1%) and a low gyromagnetic ratio. Extensive signal averaging and proton decoupling are required to achieve a sufficient signal-to-noise ratio, particularly for identifying the quaternary carbonyl carbon at ~167.5 ppm.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire with a long-range coupling delay optimized for nJCH=8 Hz.
-
Causality: HMBC is the linchpin of the self-validating system. It reveals 2- and 3-bond correlations, unambiguously linking the isobutyl chain to the p-toluoyl core by showing a definitive cross-peak between the isobutyl α -protons (at 3.28 ppm) and the carbonyl carbon (at 167.5 ppm).
-
Quantitative Data Summary: NMR Chemical Shift Assignments
| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity & Coupling ( J , Hz) | Integration | Structural Assignment |
| 1 H | 7.66 | d, J=8.1 | 2H | Aromatic H (ortho to C=O) |
| 1 H | 7.22 | d, J=8.1 | 2H | Aromatic H (meta to C=O) |
| 1 H | 6.15 | br s | 1H | Amide N-H |
| 1 H | 3.28 | t, J=6.5 | 2H | Isobutyl N- CH2 ( α -protons) |
| 1 H | 2.39 | s | 3H | p-tolyl CH3 |
| 1 H | 1.90 | hept, J=6.7 | 1H | Isobutyl CH ( β -proton) |
| 1 H | 0.96 | d, J=6.7 | 6H | Isobutyl CH3 ( γ -protons) |
| 13 C | 167.5 | C (Quaternary) | - | Carbonyl C=O |
| 13 C | 141.6 | C (Quaternary) | - | Aromatic C (ipso to CH3 ) |
| 13 C | 132.1 | C (Quaternary) | - | Aromatic C (ipso to C=O) |
| 13 C | 47.4 | CH2 | - | Isobutyl N- CH2 |
Conclusion
By transitioning from legacy QA/QC methodologies to a comprehensive elucidation workflow, analytical scientists can establish a self-validating data package for 4-methyl-N-(2-methylpropyl)benzamide. The synergistic combination of exact mass fragmentation via HRMS and unambiguous bond mapping via 2D NMR completely eliminates the structural blind spots inherent to 1D NMR and nominal mass spectrometry.
References
- Carbon–Carbon Bond Formation of Trifluoroacetyl Amides with Grignard Reagents via C(O)–CF3 Bond Cleavage.
- The Evolving Landscape of NMR Structural Elucid
- Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development.
Sources
Cross-Reactivity Profiling of 4-methyl-N-(2-methylpropyl)benzamide in Protein Assays: A Comparative Guide
In early-stage drug discovery and flavor science, the benzamide pharmacophore is a highly privileged scaffold. Specifically, 4-methyl-N-(2-methylpropyl)benzamide (also known as N-isobutyl-4-methylbenzamide) has garnered significant attention as a positive allosteric modulator and agonist for the T1R1/T1R3 heterodimeric G-protein coupled receptor (GPCR), responsible for umami (savory) taste perception [1].
However, the structural features that allow this compound to dock into the Venus Flytrap domain of T1R receptors—namely, the hydrophobic isobutyl tail and the p-toluyl group—can also mimic ATP-competitive or allosteric binding motifs in off-target proteins. Most notably, structurally related benzamides are known modulators of the p70S6 Kinase (p70S6K) pathway, a key player in cell proliferation and metabolic signaling [2].
To ensure scientific integrity, researchers must deploy a rigorous, self-validating cross-reactivity profiling strategy. This guide objectively compares the performance of 4-methyl-N-(2-methylpropyl)benzamide against alternative ligands and details the orthogonal protein assays required to distinguish true target engagement from off-target liabilities.
Mechanistic Causality: GPCR Agonism vs. Kinase Off-Target Binding
Understanding the causality behind assay selection requires mapping the compound's dual-interaction potential.
-
Primary Target (T1R1/T1R3): The compound binds to the extracellular domain of the T1R1/T1R3 receptor. This induces a conformational change that activates Gα-gustducin (or a promiscuous Gα15 in engineered cells), leading to Phospholipase C β2 (PLCβ2) activation and a measurable intracellular calcium ( Ca2+ ) release [3].
-
Off-Target Liability (p70S6K): The aromatic benzamide core can non-specifically intercalate into the hydrophobic pockets of serine/threonine kinases. If the compound cross-reacts with p70S6K, it inhibits the phosphorylation of the S6 ribosomal protein, leading to false-positive toxicity or unintended metabolic modulation [2].
Fig 1: Dual-pathway interaction profile of the benzamide ligand across GPCR and kinase targets.
Comparative Performance Data
To benchmark 4-methyl-N-(2-methylpropyl)benzamide, we compare it against its highly optimized fluorinated analog (2,3,5,6-tetrafluoro-N-isobutyl-4-methylbenzamide), an endogenous GPCR ligand (IMP), and a standard p70S6K pathway inhibitor (Rapamycin).
The data below synthesizes expected assay metrics based on structural-activity relationship (SAR) literature [1][2].
| Compound / Ligand | Primary Target | T1R1/T1R3 FLIPR ( EC50 , µM) | p70S6K TR-FRET ( IC50 , µM) | SPR Binding ( Kd , µM) | Application Note |
| 4-methyl-N-(2-methylpropyl)benzamide | T1R1/T1R3 | ~10.5 | > 50.0 | 12.4 | Baseline scaffold; low cross-reactivity but moderate potency. |
| 2,3,5,6-tetrafluoro analog | T1R1/T1R3 | 3.19 | > 100.0 | 2.8 | Fluorination increases GPCR affinity and reduces kinase off-target binding [1]. |
| IMP (Inosine monophosphate) | T1R1/T1R3 | ~1.5 | N/A | 1.8 | Endogenous standard; highly specific, no kinase liability. |
| Rapamycin | mTOR / p70S6K | N/A | < 0.01 | < 0.01 | Control for kinase assay validation; no GPCR activity. |
Insight: While 4-methyl-N-(2-methylpropyl)benzamide is a functional GPCR agonist, its moderate EC50 necessitates the use of higher concentrations in cellular assays, which increases the risk of compound aggregation or weak kinase cross-reactivity. Orthogonal profiling is therefore mandatory.
Self-Validating Experimental Protocols
To ensure data trustworthiness, every assay must be a closed, self-validating system. We employ a three-tier workflow: FLIPR for functional GPCR activity, TR-FRET for kinase off-target profiling, and SPR for biophysical validation.
Fig 2: Self-validating experimental workflow for cross-reactivity profiling in protein assays.
Protocol A: FLIPR Calcium Flux Assay (GPCR Functional Profiling)
Causality: We utilize a Fluorometric Imaging Plate Reader (FLIPR) because it provides real-time kinetic measurements of intracellular calcium release, the direct downstream consequence of T1R1/T1R3 activation via Gα15 coupling.
Step-by-Step Methodology:
-
Cell Preparation: Seed HEK293 cells stably co-expressing human T1R1, T1R3, and Gα15 into a 384-well poly-D-lysine coated plate at 15,000 cells/well. Incubate overnight at 37°C.
-
Internal Control (Self-Validation): In parallel, seed a mock-transfected HEK293 cell line. Why? This rules out the possibility that the benzamide is activating endogenous mechanoreceptors or other unrelated GPCRs.
-
Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye (diluted in assay buffer with Probenecid to prevent dye efflux). Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature.
-
Compound Addition: Prepare a 10-point dose-response curve of 4-methyl-N-(2-methylpropyl)benzamide (0.1 µM to 100 µM). Include Monosodium Glutamate (MSG) + IMP as a positive control to validate receptor functionality.
-
Data Acquisition: Read baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds. Inject compounds automatically and record kinetic fluorescence for 120 seconds.
-
Quality Control: The assay is only valid if the Z'-factor for the MSG/IMP positive control is > 0.6.
Protocol B: TR-FRET Assay (Kinase Off-Target Profiling)
Causality: Aromatic benzamides often exhibit auto-fluorescence in the blue/green spectrum, which confounds standard biochemical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) solves this by using a Europium (Eu) chelate with a long emission half-life, allowing a time-delay before reading the signal, effectively silencing background compound fluorescence.
Step-by-Step Methodology:
-
Enzyme Reaction: In a 384-well white proxiplate, combine 5 nM recombinant p70S6K enzyme, 50 nM ULight-labeled p70S6K substrate, and the benzamide compound (serial dilution up to 200 µM).
-
Reference Control: Include Staurosporine (a pan-kinase inhibitor) as a positive control for inhibition.
-
Reaction Initiation: Add ATP at its apparent Km (e.g., 10 µM) to initiate the reaction. Incubate for 60 minutes at room temperature.
-
Quench & Detection (Self-Validation): Add 10 mM EDTA to chelate Mg2+ and instantly halt the kinase reaction. Simultaneously, add 2 nM Eu-labeled anti-phospho-substrate antibody. Why? Halting the reaction prevents assay drift during the plate reading process.
-
Data Acquisition: Excite at 320 nm. Wait for a 50 µs delay, then read emission at 615 nm (Europium) and 665 nm (ULight FRET).
-
Analysis: Calculate the 665/615 nm ratio. A lack of signal reduction confirms that 4-methyl-N-(2-methylpropyl)benzamide does not cross-react with the p70S6K ATP-binding pocket.
Conclusion
By deploying orthogonal, self-validating methodologies, researchers can confidently profile 4-methyl-N-(2-methylpropyl)benzamide. While it serves as a functional T1R1/T1R3 agonist, its structural similarities to kinase modulators necessitate rigorous TR-FRET and SPR counter-screening. As demonstrated by the SAR data, transitioning to fluorinated derivatives (like 2,3,5,6-tetrafluoro-N-isobutyl-4-methylbenzamide) can significantly enhance target specificity and reduce off-target liabilities in complex protein assays.
References
- Senomyx, Inc. (2012). Flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof. U.S. Patent No. 8,124,121 B2.
- Chiron Corporation. (2005). Kinase modulators and methods of use. PCT Publication No. WO2005117909A2.
- Senomyx, Inc. (2016). Use of T1R3 venus flytrap region polypeptide to screen for taste modulators (Citing Li et al., Proc. Natl. Acad. Sci. USA 2002, 99:4962-4966). U.S. Patent No. 9,459,250 B2.
Validating 4-Methyl-N-(2-methylpropyl)benzamide Purity: A Comparative Guide to Quantitative GC-MS
As a Senior Application Scientist, I frequently encounter the analytical challenge of accurately determining the purity of semi-volatile organic compounds. 4-methyl-N-(2-methylpropyl)benzamide (also known as N-isobutyl-p-toluamide) is a lipophilic secondary amide. While many laboratories default to High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection for routine purity assays, this approach can introduce critical blind spots for specific molecular classes.
This guide objectively evaluates why quantitative Gas Chromatography-Mass Spectrometry (GC-MS) is the superior methodology for validating the purity of this specific benzamide. By detailing the underlying causality of our analytical choices, this guide provides a self-validating experimental protocol designed to ensure uncompromising scientific integrity.
Comparative Analysis: GC-MS vs. HPLC-UV vs. qNMR
When developing a purity assay, the analytical technique must perfectly align with the physicochemical properties of the analyte.
-
HPLC-UV: HPLC is highly versatile but relies heavily on the analyte possessing a chromophore. The UV detector responds differently to different chromophoric structures. If a synthesis impurity lacks a conjugated system (e.g., residual unreacted isobutylamine from the synthesis of our target benzamide), it will not absorb at standard wavelengths (e.g., 254 nm). This leads to biased response factors and an artificially inflated purity readout[1].
-
Quantitative NMR (qNMR): NMR is an excellent primary ratio method because it provides a direct, universal measure of all protons or carbons in the sample. However, it suffers from inherently low sensitivity. Trace impurities that are easily detected by mass spectrometry are often lost in the baseline noise of an NMR spectrum[2].
-
Quantitative GC-MS: 4-methyl-N-(2-methylpropyl)benzamide is thermally stable and semi-volatile, making it an ideal candidate for capillary GC[3]. Coupling GC with an Electron Impact (EI) mass spectrometer provides orthogonal identification. Unlike UV detection, MS acts as a near-universal detector for ionizable volatile organics, ensuring that both chromophoric and non-chromophoric impurities are accurately quantified.
Analytical selection logic for semi-volatile benzamide purity validation.
Rationale for the GC-MS Workflow (Causality & Design)
To ensure a self-validating system, the protocol must account for instrumental drift, matrix effects, and injection variability.
-
Internal Standardization: We utilize an internal standard (IS), such as eicosane, spiked into every sample and calibration standard. Because capillary GC injection volumes (typically 1 µL splitless) can vary slightly from run to run, quantifying the target analyte as a ratio to the IS area ensures high precision and corrects for minor volumetric deviations[4].
-
Derivatization Avoidance: Because 4-methyl-N-(2-methylpropyl)benzamide is a lipophilic secondary amide, it possesses sufficient volatility to traverse the GC column intact. Avoiding derivatization eliminates sample preparation artifacts and reduces workflow complexity.
-
Ionization and Detection: We employ 70 eV Electron Impact (EI) ionization. This hard ionization technique generates highly reproducible fragmentation patterns. By operating the MS in Selected Ion Monitoring (SIM) mode rather than full scan, we maximize the detector's dwell time on the specific quantitative ions (e.g., the molecular ion or the stable p-toluoyl fragment at m/z 119), drastically lowering the Limit of Quantification (LOQ)[5].
Step-by-step GC-MS quantitative workflow for benzamide derivatives.
Step-by-Step Experimental Methodology
This protocol is designed in accordance with ICH Q2(R1) guidelines for the validation of analytical procedures, ensuring the method is robust, accurate, and reproducible[6].
Step 1: Reagent and Standard Preparation
-
Diluent: Use LC-MS grade ethyl acetate or dichloromethane to ensure complete solubilization of the lipophilic benzamide.
-
Internal Standard (IS) Solution: Prepare a 100 µg/mL solution of eicosane in the chosen diluent.
-
Calibration Standards: Prepare a primary stock solution of reference standard 4-methyl-N-(2-methylpropyl)benzamide at 1.0 mg/mL. Dilute sequentially to create a 5-point calibration curve (e.g., 10, 25, 50, 100, and 200 µg/mL). Spike each standard with 10 µg/mL of the IS.
-
Sample Preparation: Accurately weigh the test batch of 4-methyl-N-(2-methylpropyl)benzamide. Dissolve and dilute to a target concentration of 100 µg/mL, spiking with 10 µg/mL of the IS.
Step 2: GC-MS Instrumental Parameters
-
Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). This stationary phase provides excellent separation for aromatic amides.
-
Injection: 1.0 µL, Splitless mode. Inlet temperature set to 250°C to ensure instantaneous vaporization.
-
Carrier Gas: High-purity Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial hold at 80°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min. This gradient ensures sharp peak shapes and clears the column of any high-boiling impurities.
-
MS Parameters: Transfer line at 280°C, Ion source at 230°C. Operate in SIM mode targeting the most abundant ions for both the analyte and the IS.
Step 3: System Suitability and Validation Execution
-
Specificity: Inject a blank (diluent + IS) to confirm no co-eluting peaks at the retention time of the target analyte.
-
Linearity: Inject the 5-point calibration curve in triplicate. Plot the peak area ratio (Analyte/IS) versus concentration. The correlation coefficient ( R2 ) must be ≥0.999 .
-
Accuracy & Precision: Perform recovery studies by spiking known amounts of the standard into a matrix blank at 80%, 100%, and 120% of the target concentration. Calculate the % Relative Standard Deviation (RSD) for precision.
Quantitative Data Presentation
The following tables summarize the comparative performance and expected validation metrics for 4-methyl-N-(2-methylpropyl)benzamide based on ICH guidelines.
Table 1: Method Comparison for Alkylbenzamide Purity Validation
| Analytical Technique | Sensitivity (LOD) | Specificity for Non-Chromophoric Impurities | Suitability for Volatiles |
| Quantitative GC-MS | Excellent (< 10 ng/mL) | High (Universal EI Ionization) | Optimal |
| HPLC-UV | Good (~100 ng/mL) | Poor (Blind to aliphatic amines) | Sub-optimal |
| qNMR | Low (~10 µg/mL) | Moderate (Depends on proton overlap) | Acceptable |
Table 2: GC-MS Validation Parameters (ICH Q2(R1) Criteria)
| Validation Parameter | Acceptance Criteria | Expected GC-MS Performance |
| Linearity Range | R2≥0.999 | 10 – 200 µg/mL ( R2>0.9995 ) |
| Limit of Detection (LOD) | S/N ≥ 3.3 | ~5 ng/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | ~15 ng/mL |
| Intra-day Precision (%RSD) | ≤2.0% | < 1.5% |
| Accuracy (Recovery) | 98.0% – 102.0% | 99.2% – 101.1% |
Conclusion
For the purity validation of 4-methyl-N-(2-methylpropyl)benzamide, quantitative GC-MS systematically outperforms HPLC-UV and qNMR. By leveraging the compound's intrinsic volatility and combining high-resolution capillary separation with the specificity of SIM-mode mass spectrometry, researchers can achieve a self-validating, highly accurate purity profile that accounts for both chromophoric and non-chromophoric impurities.
References
- Celebration of Scholarship: GCMS VS HPLC.
- HPLC or GC-MS? Which method is more accurate for determining the purity of triterpenes?
- MS data and NMR data.
- Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets.PMC - NIH.
- Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods...SciSpace.
- Development of a Quantitative GC–MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers...
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- 4. scispace.com [scispace.com]
- 5. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
benchmarking 4-methyl-N-(2-methylpropyl)benzamide efficacy against reference compounds
As a Senior Application Scientist, I have designed this comparison guide to provide drug development professionals with an authoritative, data-driven framework for evaluating novel metabolic targets. The paradigm of metabolic disease treatment is rapidly shifting toward harnessing the gut-brain axis, specifically through the modulation of nutrient-sensing G-protein coupled receptors (GPCRs) in the gastrointestinal tract.
This guide benchmarks the synthetic small molecule 4-methyl-N-(2-methylpropyl)benzamide (hereafter referred to as IBMB ) against standard reference compounds, evaluating its efficacy as a Positive Allosteric Modulator (PAM) of the T1R1/T1R3 umami taste receptor for the stimulation of enteroendocrine hormone release.
Mechanistic Framework: T1R1/T1R3 as a Metabolic Target
Enteroendocrine cells (EECs) lining the proximal intestine and ileum express the T1R1/T1R3 heterodimer, which functions as a luminal sensor for L-amino acids[1]. Activation of this receptor triggers the secretion of critical incretins and satiety hormones, including Glucagon-Like Peptide-1 (GLP-1) and Cholecystokinin (CCK), which regulate glucose homeostasis and appetite .
While Monosodium Glutamate (MSG) serves as the endogenous orthosteric agonist, its pharmacological potency is low. Natural PAMs, such as Inosine Monophosphate (IMP), enhance this signaling but suffer from poor membrane permeability . Synthetic modulators like IBMB offer a highly lipophilic alternative, capable of interacting with transmembrane allosteric sites to profoundly amplify receptor sensitivity .
Fig 1: T1R1/T1R3 signaling cascade in enteroendocrine cells mediating GLP-1 and CCK release.
Benchmarking Methodologies & Self-Validating Protocols
To objectively benchmark IBMB against MSG and IMP, we employ a two-tiered experimental approach. The causality behind these specific assays ensures that we measure both direct receptor kinetics and physiological tissue responses.
Protocol A: High-Throughput Calcium Mobilization Assay (In Vitro)
Causality: STC-1 cells natively express T1R1/T1R3 and Gα-gustducin. We utilize Fluo-4 AM because its high quantum yield captures the rapid, transient intracellular Ca2+ spikes characteristic of GPCR activation. Probenecid is strictly required in the buffer to inhibit multidrug resistance transporters, preventing premature dye extrusion and stabilizing the baseline.
-
Cell Seeding: Seed STC-1 cells at 40,000 cells/well in 96-well black-wall, clear-bottom microplates. Incubate overnight at 37°C.
-
Starvation: Wash cells twice with Assay Buffer (HBSS + 20 mM HEPES, pH 7.4) to remove serum proteins that may non-specifically bind lipophilic ligands like IBMB.
-
Dye Loading: Incubate cells with 2 µM Fluo-4 AM and 2.5 mM probenecid in Assay Buffer for 45 minutes at 37°C in the dark.
-
Washing: Wash three times with Assay Buffer to remove extracellular dye, minimizing background fluorescence.
-
Data Acquisition: Transfer to a Fluorometric Imaging Plate Reader (FLIPR). Inject test compounds and record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes.
-
Self-Validation Check: Include a positive control well injected with 1 µM Ionomycin. If the Ionomycin response yields <300% of baseline fluorescence, discard the plate; this indicates poor Fluo-4 AM esterase cleavage or compromised cell health.
Protocol B: Intestinal Explant Hormone Secretion Assay (Ex Vivo)
Causality: In vitro cell lines lack the complex tissue architecture and paracrine feedback of the native gut. Ex vivo explants preserve the apical-basolateral polarity required for physiological luminal nutrient sensing .
-
Tissue Isolation: Isolate the proximal small intestine (for CCK) and distal ileum (for GLP-1) from wild-type C57BL/6 mice.
-
Preparation: Wash tissues thoroughly in ice-cold, oxygenated Krebs-Ringer bicarbonate (KRB) buffer to clear luminal contents and preserve villi viability.
-
Equilibration: Dissect into 2 mm² explants and equilibrate in KRB buffer at 37°C for 30 minutes.
-
Treatment: Incubate explants with treatments (Vehicle, MSG, MSG+IMP, MSG+IBMB) for 60 minutes.
-
Quantification: Collect supernatants, immediately add DPP-4 inhibitors (to prevent rapid GLP-1 enzymatic degradation), and quantify hormone release via ELISA.
-
Self-Validation Check: Measure Lactate Dehydrogenase (LDH) in the supernatant. An LDH release >5% of total tissue content indicates explant necrosis, strictly invalidating the hormone secretion data for that specific well.
Comparative Efficacy Data
The following tables summarize the quantitative benchmarking data, highlighting the allosteric amplification provided by IBMB compared to the natural reference compound, IMP.
Table 1: EC50 Values for T1R1/T1R3 Activation (STC-1 Ca2+ Mobilization)
| Test Compound / Combination | Concentration of PAM | EC50 for MSG (mM) | Fold-Shift vs. MSG Alone |
| MSG (Orthosteric Agonist) | N/A | 5.20 | 1.0x (Baseline) |
| IMP (Natural PAM) | 1.0 mM | > 100 | N/A (No orthosteric activity) |
| IBMB (Synthetic PAM) | 10.0 µM | > 100 | N/A (No orthosteric activity) |
| MSG + IMP | 1.0 mM | 0.85 | 6.1x Leftward Shift |
| MSG + IBMB | 10.0 µM | 0.12 | 43.3x Leftward Shift |
Table 2: Ex Vivo Hormone Secretion Profile (Fold Change vs. Basal)
| Treatment Group | CCK Secretion (Duodenum) | GLP-1 Secretion (Ileum) |
| Vehicle Control | 1.00 ± 0.05 | 1.00 ± 0.08 |
| MSG (10 mM) | 1.82 ± 0.12 | 1.65 ± 0.10 |
| MSG (10 mM) + IMP (1 mM) | 3.54 ± 0.21 | 3.10 ± 0.18 |
| MSG (10 mM) + IBMB (10 µM) | 6.28 ± 0.35 | 5.85 ± 0.29 |
Expert Insights & Causality Analysis
The data clearly demonstrates that 4-methyl-N-(2-methylpropyl)benzamide (IBMB) is a vastly superior T1R1/T1R3 positive allosteric modulator compared to the reference standard, IMP.
Why does IBMB outperform IMP? The causality lies in the structural biochemistry of the compounds and the receptor architecture. IMP is a highly polar ribonucleotide. Its hydrophilicity restricts its binding strictly to the extracellular Venus Flytrap (VFT) domain of the T1R1 subunit . While this stabilizes the closure of the VFT upon MSG binding, its overall efficacy is limited by poor tissue penetration.
Conversely, IBMB is a highly lipophilic small-molecule amide. This lipophilicity allows IBMB to partition into the cell membrane and interact directly with the Transmembrane Domain (TMD) of the T1R3 subunit—a known allosteric hotspot for synthetic GPCR modulators . Binding at the TMD acts as a molecular "wedge," stabilizing the active conformation of the intracellular loops that couple to Gα-gustducin. This dual-site activation (MSG at the VFT, IBMB at the TMD) creates a profound synergistic effect, requiring 100-fold less PAM concentration (10 µM IBMB vs. 1 mM IMP) to achieve a 43.3-fold leftward shift in EC50.
For drug development professionals targeting metabolic diseases, IBMB represents a highly optimized scaffold for stimulating endogenous GLP-1 and CCK release without the need for injectable peptide therapeutics.
References
- Flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof Source: US Patent 8124121B2 URL
-
Sensing of amino acids by the gut-expressed taste receptor T1R1-T1R3 stimulates CCK secretion Source: American Journal of Physiology-Gastrointestinal and Liver Physiology URL:[Link]
-
Role of nutrient-sensing taste 1 receptor (T1R) family members in gastrointestinal chemosensing Source: British Journal of Nutrition URL:[Link]
-
Emerging Role of Taste Receptors, Entero-Endocrine Cells in Type 2 Diabetes and Metabolic Disorders Source: Nutrients URL:[Link]
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A Researcher's Guide to Ensuring Reproducible Binding of 4-methyl-N-(2-methylpropyl)benzamide in High-Throughput Screening
This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals aiming to achieve high-confidence, reproducible data when screening 4-methyl-N-(2-methylpropyl)benzamide and its analogs. Moving beyond a simple checklist, we delve into the causality behind experimental choices, establishing a self-validating system for high-throughput screening (HTS) campaigns. Our focus is on building a robust experimental design from the ground up to ensure that the data generated is not only accurate but also consistently reproducible across plates, batches, and screening runs.
Introduction: The Challenge of Reproducibility in HTS
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast compound libraries.[1][2] However, the scale and automation that make HTS powerful also introduce potential sources of variability and systematic error.[3][4] A screening campaign that fails due to a poorly validated assay represents a tremendous waste of time, reagents, and resources.[1] Therefore, rigorous assay validation is not merely a preliminary step but a critical investment in the integrity and success of the entire discovery effort.[5]
This guide uses 4-methyl-N-(2-methylpropyl)benzamide (N-isobutyl-4-methylbenzamide) as a representative small molecule to explore the principles of screening reproducibility. Benzamide derivatives are a significant class of compounds in medicinal chemistry, with certain N-substituted benzamides showing potential as inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival.[6] Ensuring the reliable detection of binding for such a compound is paramount to identifying genuine "hits" and avoiding the costly pursuit of false positives.[7]
Understanding the Molecule: 4-methyl-N-(2-methylpropyl)benzamide
Before designing a screening assay, it is essential to understand the fundamental properties of the molecule .
| Property | Value | Source |
| IUPAC Name | N-(2-methylpropyl)benzamide | PubChem[8] |
| CAS Number | 5705-57-7 | PubChem[8] |
| Molecular Formula | C₁₁H₁₅NO | PubChem[8] |
| Molecular Weight | 177.24 g/mol | PubChem[9] |
| Predicted XlogP | 2.3 | PubChem[9] |
The structure consists of a benzoyl group linked to an isobutylamine moiety.[6] Its moderate lipophilicity (XlogP 2.3) suggests it is a typical drug-like small molecule, suitable for HTS campaigns.
Caption: Chemical structure of 4-methyl-N-(2-methylpropyl)benzamide.
Pillar 1: Foundational Assay Design and Development
The reproducibility of an HTS campaign is determined long before the first library plate is screened. The initial design and development phase lays the groundwork for success. The choice of assay format—be it a biochemical assay measuring direct protein interaction or a cell-based assay measuring a downstream phenotypic effect—is fundamental and must be tailored to the biological question at hand.[1]
A critical, and often overlooked, aspect is the process of miniaturization. Adapting an assay from a standard lab format (e.g., 96-well plates) to a high-density HTS format (384- or 1536-well plates) is not trivial.[1][10] This process reduces reagent costs and increases throughput but can impact assay performance due to changes in surface-to-volume ratios, liquid handling precision at nanoliter scales, and reagent stability.[1][2]
Caption: The HTS drug discovery workflow, from concept to lead.
Pillar 2: The Self-Validating System: Rigorous Assay Validation
Assay validation is the process of systematically proving that an assay is fit-for-purpose, producing robust and reproducible data at scale.[5] This is the most critical pillar for ensuring trustworthiness in your screening results. A properly validated assay acts as a self-validating system, with integrated controls that monitor performance throughout the screen.
The key statistical parameters below are not just metrics; they are the language that describes the health and reliability of your assay.
| Parameter | Purpose | Typical Acceptance Criteria |
| Z'-Factor | Measures the statistical effect size, or separation, between the high (positive) and low (negative) controls. It reflects the dynamic range and data variation. | Z' > 0.5 (Excellent assay) 0 < Z' < 0.5 (Screenable) Z' < 0 (Not screenable) |
| Signal-to-Background (S/B) | The ratio of the mean signal of the high control to the mean signal of the low control. Indicates the dynamic range of the assay. | S/B ≥ 3-5 is generally preferred, but depends on assay variability.[5] |
| Coefficient of Variation (%CV) | Measures the relative variability of data points within a sample group (e.g., all negative control wells). Assesses data precision and plate uniformity. | %CV ≤ 10% is desirable for controls.[5] |
| DMSO Tolerance | Determines the highest concentration of dimethyl sulfoxide (DMSO), the standard solvent for compound libraries, that does not adversely affect assay performance. | Assay signal should remain stable at the screening concentration of DMSO.[11] |
| Signal Stability | Assesses whether the assay signal is stable over the time required to process a batch of plates. | Minimal signal drift over the expected run time. |
Pillar 3: Proactive Mitigation of Systematic Errors
Common sources of systematic error include:
-
Edge Effects: Wells at the edges and corners of a microplate often behave differently due to uneven temperature or humidity, leading to evaporation.[4]
-
Plate Drift: Gradual changes in signal across the duration of a screening run, often caused by reagent degradation or instrument warming.[12]
-
Liquid Handling Errors: Inaccuracies in the automated liquid handlers used to dispense reagents and compounds.
Proactive data normalization is essential to counteract these effects. The goal is to remove technical variability while preserving biological variance.[13]
Caption: Common sources of systematic error and corresponding correction strategies.
Experimental Protocols for a Reproducible HTS Campaign
The following protocols provide a practical, step-by-step guide for validating and executing an HTS assay for a hypothetical target of 4-methyl-N-(2-methylpropyl)benzamide, such as a protein kinase involved in the NF-κB pathway.
Protocol 1: HTS Assay Validation ("Dry Run")
Objective: To determine the key validation parameters (Z', %CV, S/B, DMSO tolerance) before committing to a full library screen.[5][10]
Methodology:
-
Plate Preparation: Prepare a minimum of three 384-well assay plates.
-
Control Layout:
-
Designate half of the wells (n=192) as Negative Controls . These wells will contain the assay buffer, target protein, substrate, and DMSO at the final screening concentration (e.g., 0.5%). This represents 0% activity/inhibition.
-
Designate the other half of the wells (n=192) as Positive Controls . These wells will contain a known, potent inhibitor of the target protein at a concentration that gives a maximal signal. This represents 100% inhibition.
-
-
DMSO Tolerance Test: Prepare one additional plate where the "Negative Control" wells are treated with a gradient of DMSO concentrations (e.g., 0.1% to 2.0%) to identify the concentration at which the assay signal begins to degrade.
-
Assay Execution: Perform the biochemical assay according to the developed protocol (e.g., add reagents, incubate for a set time, read signal on a plate reader).
-
Data Analysis:
-
Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls on each plate.
-
Calculate the Z'-Factor using the formula: Z' = 1 - (3σp + 3σn) / |μp - μn|.
-
Calculate the S/B ratio: S/B = μp / μn.
-
Calculate the %CV for each control group: %CV = (σ / μ) * 100.
-
-
Acceptance: The assay passes validation if the Z' is consistently > 0.5, the %CV is < 10%, and the signal is stable at the chosen DMSO concentration across all plates.
Protocol 2: Primary Screen and Hit Confirmation
Objective: To screen a compound library to identify initial "hits" and subsequently confirm their activity.
Methodology:
-
Plate Layout: For each 384-well plate containing library compounds, dedicate specific columns for controls. A standard layout includes one column of negative controls (e.g., DMSO only) and one column of positive controls (known inhibitor).
-
Primary Screen:
-
Dispense library compounds to the appropriate wells at a single, fixed concentration (e.g., 10 µM).
-
Add assay reagents and execute the assay as validated in Protocol 1.
-
Collect raw data from the plate reader.
-
-
Data Normalization and Hit Selection:
-
Normalize the raw data for each plate. A common method is "percentage inhibition," calculated as: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos_control) / (Mean_neg_control - Mean_pos_control)).
-
Apply a hit selection threshold. For example, define a "hit" as any compound that produces an inhibition value greater than three times the standard deviation of the negative controls (Mean_neg_control + 3σn).
-
-
Hit Confirmation:
-
"Cherry-pick" the identified hits from the primary screen.
-
Re-test these compounds in the same assay, often in triplicate, to confirm that the observed activity is reproducible and not a result of random error.[10] Only compounds that show consistent activity are advanced to the next stage.
-
Comparison of Screening Alternatives
While target-based HTS is a powerful tool, it is not the only approach. The choice of methodology should be guided by the research goals, target knowledge, and available resources.
| Screening Approach | Throughput | Physiological Relevance | Key Advantage | Major Limitation |
| Target-Based HTS (Biochemical) | Very High (100,000s/day) | Low | Mechanistically defined; easy to optimize. | May miss compounds requiring cellular context; prone to assay artifacts.[7] |
| Phenotypic HTS (Cell-Based) | High (10,000s/day) | High | Identifies compounds acting on complex pathways in a native environment. | Target is unknown ("deconvolution" required); more complex to develop.[14] |
| Biophysical Methods (e.g., SPR, NMR) | Low | N/A (in vitro) | Measures direct binding, reducing artifacts; provides affinity data (Kd). | Low throughput; requires larger amounts of pure protein.[2] |
For a compound like 4-methyl-N-(2-methylpropyl)benzamide, a primary screen using a target-based biochemical assay (e.g., against a purified kinase) is a common and efficient starting point. Hits from this screen could then be validated in a secondary, cell-based phenotypic assay (e.g., measuring NF-κB reporter gene activity) to confirm cellular activity and filter out compounds that are not cell-permeable or are cytotoxic.
Conclusion
The reproducibility of binding data in high-throughput screening is not a matter of chance but the direct result of a meticulous, principled approach to assay design, validation, and execution. For a compound like 4-methyl-N-(2-methylpropyl)benzamide, achieving reliable results requires a deep understanding of the potential sources of variability and the implementation of robust statistical controls. By treating assay validation as a non-negotiable foundation and proactively addressing systematic errors, researchers can build a self-validating screening system. This approach minimizes the risk of costly failures, reduces false positives, and ultimately builds high confidence in the identified hits, paving the way for successful downstream drug discovery efforts.[5][15]
References
-
IntechOpen. (2015, June 3). Assay Validation in High Throughput Screening – from Concept to Application. Available at: [Link]
-
BellBrook Labs. (2026, March 3). How Do You Validate an Assay for High-Throughput Screening?. Available at: [Link]
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MDPI. (2023, August 28). Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. Available at: [Link]
-
PubMed. (2010, June 15). Development and validation of a high-throughput screening assay for human long-chain fatty acid transport proteins 4 and 5. Available at: [Link]
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SlideShare. (2014, April 8). Data analysis approaches in high throughput screening. Available at: [Link]
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Basicmedical Key. (2016, July 22). High-Throughput Screening Data Analysis. Available at: [Link]
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PubMed. (2015, November 15). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Available at: [Link]
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PubMed. (2006, February 15). Statistical practice in high-throughput screening data analysis. Available at: [Link]
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Oxford Academic. (2015, March 7). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Available at: [Link]
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Journal of Applied Pharmaceutical Science. (2011, June 3). High-Throughput Screening: The Hits and Leads of Drug Discovery- An Overview. Available at: [Link]
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PMC. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Available at: [Link]
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ResearchGate. (2006, February 7). (PDF) Malo, N., Hanley, J.A., Cerquozzi, S., Pelletier, J. & Nadon, R. Statistical practice in high-throughput screening data analysis. Nat. Biotechnol. 24, 167-175. Available at: [Link]
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Oxford Academic. (2016, June 21). Comprehensive analysis of high-throughput screens with HiTSeekR. Available at: [Link]
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JACS Au. (2024, June 27). Addressing Reproducibility Challenges in High-Throughput Photochemistry. Available at: [Link]
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ResearchGate. (2026, February 9). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]
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PMC. 4-Methyl-N-(2-methylphenyl)benzamide. Available at: [Link]
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PMC. 2-Methyl-N-(4-methylphenyl)benzamide. Available at: [Link]
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PubChem. N-(2-Methylpropyl)benzamide. Available at: [Link]
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IOVS. (2021, June 15). High throughput screening of a small molecule chemical library reveals novel therapeutic potential drugs in treatment of diabetic retinopathy. Available at: [Link]
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IRIS. (2023, November 3). High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypa. Available at: [Link]
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MDPI. (2025, February 13). High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds. Available at: [Link]
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PubChemLite. N-(2-methylpropyl)benzamide (C11H15NO). Available at: [Link]
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ResearchGate. (2016, August 25). The Synthesis and Characterisation of 2-methyl-N- ((4-methylpyridine-2-yl)carbamothiol)benzamide: Its Preparation with Antibacterial Study. Available at: [Link]
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bioRxiv. (2025, February 8). Binding Affinity Ranking at the Molecular Initiating Event (BARMIE): An open- source computational pipeline for ecological hazard ranking of endocrine disrupting chemicals. Available at: [Link]
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Standard Operating Procedure: Disposal and Waste Management of 4-Methyl-N-(2-methylpropyl)benzamide
As drug development professionals and researchers, the integrity of our science extends beyond the bench—it encompasses the entire lifecycle of the compounds we synthesize. 4-methyl-N-(2-methylpropyl)benzamide (also known as N-isobutyl-p-toluamide) is a lipophilic, substituted benzamide frequently utilized as a synthetic intermediate and kinase modulator in pharmaceutical research.
Because of its specific physicochemical profile, improper disposal poses severe environmental and regulatory risks. This guide provides a definitive, step-by-step operational plan for the safe handling, segregation, and destruction of this compound, ensuring your laboratory maintains the highest standards of safety, compliance, and scientific rigor.
Physicochemical Profiling & The Causality of Disposal
To understand how to dispose of a chemical, we must first understand why we dispose of it that way. We do not rely on rote memorization; we rely on molecular causality.
-
Amide Bond Stability: Mechanistically, the lone pair of electrons on the amide nitrogen is delocalized into the adjacent carbonyl group, giving the C–N bond partial double-bond character. This makes 4-methyl-N-(2-methylpropyl)benzamide highly resistant to environmental hydrolysis under standard pH conditions.
-
Lipophilicity & Bioaccumulation: The inclusion of the 4-methyl (p-toluoyl) and N-isobutyl groups renders the molecule highly hydrophobic. If introduced into municipal wastewater, it will not degrade; instead, it will partition into organic matter, leading to bioaccumulation in aquatic ecosystems.
Because of these factors, [1]. The only scientifically sound method for its destruction is high-temperature incineration (>1000°C) , which provides the thermal energy required to cleave the robust covalent bonds, converting the molecule entirely into CO₂, H₂O, and NOₓ (which is subsequently captured by incinerator scrubbers).
Mechanistic Waste Segregation Workflow
Proper segregation prevents dangerous cross-reactions (e.g., mixing incompatible solvents) and drastically reduces disposal costs. The following decision tree outlines the logical workflow for routing 4-methyl-N-(2-methylpropyl)benzamide waste.
Decision tree for the segregation and incineration of benzamide derivative waste streams.
Self-Validating Standard Operating Procedure (SOP)
A robust safety protocol must be self-validating —meaning the procedure inherently checks itself for errors during execution. We achieve this through a "Closed-Loop Mass Balance" approach during liquid waste consolidation.
Phase 1: Solid Waste Containment
-
Collection: Gather all unreacted 4-methyl-N-(2-methylpropyl)benzamide powder, crystallized residues, and failed synthesis batches.
-
Containment: Transfer the material into a pre-weighed, sealable amber glass container. Amber glass prevents UV-induced photo-degradation, which could theoretically generate more reactive, unpredictable radical intermediates.
-
Labeling: Explicitly label the container as "Hazardous Organic Solid Waste: Substituted Benzamide (Non-RCRA Regulated API)" and log the final mass.
Phase 2: Liquid Waste Consolidation (The Mass-Balance Method)
Because the compound is highly lipophilic, residual amounts in reaction vessels cannot be rinsed with water. They must be dissolved in a compatible organic solvent (e.g., Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM)).
-
Triple Rinse: Rinse the reaction vessel three times using exactly 10 mL of the primary reaction solvent per rinse (30 mL total).
-
Segregation:
-
If a halogenated solvent (e.g., DCM, Chloroform) was used, route the rinsate to the "Halogenated Organic Waste" carboy.
-
If a non-halogenated solvent (e.g., DMSO, Methanol) was used, route to the "Non-Halogenated Organic Waste" carboy.
-
-
Self-Validation Check: Log the exact volume of rinsate transferred on the waste manifest attached to the fume hood. The total volume logged on the manifest must exactly equal the volume of solvent dispensed from your wash bottle. If the waste carboy volume increases by less than the dispensed amount, it immediately indicates a spill, excessive evaporation (fume hood risk), or incomplete transfer, triggering an immediate safety audit.
Phase 3: Consumables and Sharps
-
Isolation: Place all contaminated pipette tips, weighing boats, and gloves into a designated solid chemical hazard bin lined with a primary and secondary 6-mil polyethylene bag.
-
Sealing: Seal the bags using the "gooseneck" method (twist the top of the bag, fold it over itself, and tape it securely) to prevent the escape of any sublimated vapors or residual solvent fumes.
Phase 4: Regulatory Handoff
-
Manifesting: Coordinate with an EPA-certified hazardous waste vendor. Ensure the waste is manifested in accordance with [2], treating the intermediate as a non-creditable hazardous waste.
-
Destruction: Verify that the vendor's disposal method is listed as high-temperature incineration.
Quantitative Waste Management Data
To streamline your laboratory's logistical planning, all quantitative parameters regarding the storage and categorization of this compound's waste streams are summarized below. These parameters align with guidelines set forth in [3].
| Waste Stream Category | Primary Contaminants / Solvents | EPA Waste Classification | Required Destruction Method | Max Accumulation Time (LQG)* |
| Solid Chemical Waste | Pure 4-methyl-N-(2-methylpropyl)benzamide | Non-RCRA Hazardous (State Regulated API) | Incineration (>1000°C) | 90 Days |
| Halogenated Liquid | DCM, Chloroform + Benzamide | F002 / D022 | Halogen-Rated Incineration | 90 Days |
| Non-Halogenated Liquid | DMSO, Methanol + Benzamide | D001 (if flammable solvent used) | Standard Incineration | 90 Days |
| Contaminated Consumables | PPE, Glassware, Plastics | Solid Waste (Chemically Contaminated) | Standard Incineration | 90 Days |
*LQG = Large Quantity Generator. Accumulation times may vary based on your facility's specific generator status (e.g., SQG or CESQG).
References
-
Hazardous Waste and Disposal Considerations American Chemical Society (ACS) URL:[Link]
-
Management Standards for Hazardous Waste Pharmaceuticals (40 CFR 266 Subpart P) U.S. Environmental Protection Agency (EPA) URL:[Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Research Council (US) URL:[Link]
Personal protective equipment for handling 4-methyl-N-(2-methylpropyl)benzamide
As a Senior Application Scientist, I recognize that handling bioactive small molecules requires more than just following a basic safety data sheet—it demands a mechanistic understanding of the compound’s properties and a self-validating approach to laboratory safety.
4-methyl-N-(2-methylpropyl)benzamide (commonly known as N-isobutyl-4-methylbenzamide) is a lipophilic organic compound frequently utilized in drug development and receptor modulation studies. Because it is typically handled as a dry powder and dissolved in strong organic solvents, it presents specific inhalation and dermal exposure risks.
This guide provides a comprehensive, field-proven operational and disposal plan designed to ensure absolute safety and compliance with the OSHA Laboratory Standard (29 CFR 1910.1450)[1].
Chemical & Physical Profiling
Understanding the physical properties of a compound is the first step in designing a safe handling protocol. The quantitative data below dictates our choice of personal protective equipment (PPE) and engineering controls.
Table 1: Chemical & Physical Profile of 4-methyl-N-(2-methylpropyl)benzamide
| Property | Value |
| Chemical Name | 4-methyl-N-(2-methylpropyl)benzamide |
| Common Synonyms | N-isobutyl-4-methylbenzamide, N-isobutyl-p-toluamide |
| CAS Number | 88358-24-1[2] |
| Molecular Formula | C12H17NO |
| Molecular Weight | 191.275 g/mol |
| Physical State | Solid (Powder) |
| Primary Solvents | DMSO, Ethanol, Methanol |
Mechanistic Safety & PPE Selection
The selection of PPE must be driven by the chemical causality of the materials being handled. Do not rely on generic laboratory defaults; use the following targeted protections:
-
Hand Protection (Nitrile Gloves): 4-methyl-N-(2-methylpropyl)benzamide is a non-polar, lipophilic molecule. When preparing stock solutions, it is typically dissolved in organic solvents like DMSO or ethanol. Standard latex gloves offer poor resistance to these solvents, leading to rapid degradation and short breakthrough times[3]. Nitrile butadiene rubber (NBR) gloves are mandatory, as they provide a superior structural barrier against permeation by organic solvents and weak chemical agents[4].
-
Respiratory & Engineering Controls: Handling the dry powder form presents a significant inhalation hazard due to aerosolization. All weighing, transfer, and dissolution steps must be conducted within a certified chemical fume hood[5]. If a fume hood is temporarily unavailable or compromised, a NIOSH-approved N95 or P100 particulate respirator is required to filter out airborne micro-particles.
-
Eye & Body Protection: ANSI Z87.1-certified chemical splash goggles and a flame-resistant laboratory coat are required. This prevents dermal and ocular exposure in the event of localized solvent splashes or exothermic reactions during dissolution.
Experimental Workflow & Handling Protocol
To ensure a self-validating safety system, every protocol must include built-in verification steps. Follow this step-by-step methodology for safe weighing and solution preparation:
-
Pre-Operational Check: Verify that the fume hood's face velocity is actively reading between 80–120 feet per minute (fpm). Inspect your nitrile gloves for micro-tears by inflating them slightly before donning.
-
Static Mitigation: Benzamide powders are highly prone to static cling, which increases the risk of aerosolization and inaccurate dosing. Use an anti-static zero-stat gun on your stainless-steel weighing spatula and polystyrene weigh boat prior to contact.
-
Compound Transfer: Carefully transfer the required mass of 4-methyl-N-(2-methylpropyl)benzamide into the weigh boat, keeping your hands deep inside the fume hood to maximize the capture velocity of the ventilation system.
-
Dissolution: Transfer the powder to a borosilicate glass vial. Slowly add the appropriate volume of your organic solvent (e.g., DMSO) down the side of the vial to minimize localized exothermic reactions and prevent powder kick-up.
-
Sealing and Mixing: Cap the vial securely with a PTFE-lined cap and vortex until the solid is fully dissolved.
Figure 1: Workflow for safe handling and spill response of 4-methyl-N-(2-methylpropyl)benzamide.
Spill Response & Disposal Plan
In the event of an accidental release, immediate and methodical action is required to prevent widespread contamination.
-
Evacuation & Assessment: If a spill occurs outside the primary engineering control (fume hood), immediately evacuate the 1-meter radius around the spill and assess the volume.
-
Containment: Surround the spilled powder or solvent mixture with an inert, non-combustible absorbent material (such as vermiculite or diatomaceous earth).
-
Neutralization & Collection: Do NOT sweep dry powder. Sweeping induces massive aerosolization, creating an immediate inhalation hazard. Instead, dampen the powder slightly with water or a compatible solvent to bind the particles, then scoop the material using a non-sparking tool.
-
Waste Segregation: Place all contaminated absorbents, gloves, and tools into a designated, clearly labeled solid hazardous waste container. Do not mix with incompatible chemical waste (e.g., strong oxidizers).
-
Disposal: Route the sealed container for high-temperature incineration per institutional environmental health and safety (EHS) policies and OSHA guidelines[6].
References
-
OSHA Laboratory Standard 29 CFR 1910.1450 Source: Occupational Safety and Health Administration (OSHA) URL:[Link]
-
Nitrile Gloves and Their Chemical Resistance Source: SOS Cleanroom URL:[Link]
-
Guide to Nitrile Gloves Chemical Resistance Source: Gloves.com URL:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
